GA32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C23H19N3O3S/c24-16-17-10-12-20(13-11-17)25-23(27)19-6-3-8-21(15-19)30(28,29)26-14-4-7-18-5-1-2-9-22(18)26/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
InChI Key |
QWPDOAPBJDUXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Dual Androgen/Glucocorticoid Receptor Inhibition: A Technical Guide to a Novel Anti-Cancer Strategy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "GA32" as a dual androgen receptor (AR) and glucocorticoid receptor (GR) inhibitor is limited in publicly available scientific literature. This guide provides an in-depth overview of the mechanism of action for dual AR/GR inhibition as a therapeutic strategy, particularly in the context of castration-resistant prostate cancer (CRPC), drawing upon preclinical and clinical research in this area.
Executive Summary
The development of resistance to androgen deprivation therapy (ADT) and second-generation anti-androgen agents like enzalutamide remains a significant clinical challenge in the management of prostate cancer. A key mechanism of this resistance involves the upregulation and activation of the glucocorticoid receptor (GR), which can mimic androgen receptor signaling and drive tumor growth. Dual inhibition of both AR and GR presents a promising therapeutic approach to overcome this resistance. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for assessing dual AR/GR inhibition, and visualizes the involved signaling pathways.
Core Mechanism of Action
The primary mechanism of action for dual AR/GR inhibitors is the simultaneous blockade of both the androgen and glucocorticoid signaling pathways. In prostate cancer, particularly in the castration-resistant setting, these two pathways can become intertwined.
-
Androgen Receptor (AR) Signaling: In normal and early-stage prostate cancer, the AR is a key driver of cell growth and survival. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival.
-
Glucocorticoid Receptor (GR) Signaling in Anti-Androgen Resistance: Upon treatment with anti-androgen therapies, some prostate cancer cells adapt by upregulating the GR. Glucocorticoids, which are adrenal androgens, can then bind to and activate the GR. The activated GR can, in turn, regulate a set of genes that overlap with those regulated by the AR, effectively bypassing the AR blockade and promoting tumor cell survival and proliferation. This is a key mechanism of resistance to drugs like enzalutamide.
-
The Role of Dual Inhibition: A dual AR/GR inhibitor competitively binds to both the AR and the GR, preventing their activation by their respective ligands. This dual blockade is intended to be more effective than AR inhibition alone, especially in tumors that have developed GR-mediated resistance. By inhibiting both pathways, these compounds aim to shut down the key survival signals for the cancer cells, leading to decreased proliferation and increased apoptosis.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies on dual AR/GR inhibition in prostate cancer models.
Table 1: In Vitro Inhibitory Activity
| Compound Class | Target | Assay Type | Cell Line | IC50 (μM) | Citation |
| Dual AR/GR Inhibitor | AR | Ligand Binding Assay | - | 0.13 | [1] |
| Dual AR/GR Inhibitor | GR | Ligand Binding Assay | - | 0.83 | [1] |
Table 2: In Vitro Anti-proliferative Activity
| Compound Class | Cell Line | Treatment Condition | Assay | Result | Citation |
| Dual AR/GR Inhibitor | Enzalutamide-resistant CRPC | - | Cell Proliferation Assay | Inhibition of proliferation | [1] |
Table 3: In Vivo Anti-tumor Efficacy
| Compound Class | Xenograft Model | Treatment | Outcome | Result | Citation |
| Dual AR/GR Inhibitor | Enzalutamide-resistant CRPC | - | Tumor Growth Inhibition | Significant reduction in tumor volume | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in AR, GR, and dual AR/GR inhibition.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: GR-Mediated Resistance to Anti-Androgen Therapy.
Caption: Mechanism of Dual AR/GR Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize dual AR/GR inhibitors.
Ligand Binding Assay
Objective: To determine the binding affinity of the test compound to the AR and GR.
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified recombinant AR and GR.
-
Radioligand: Use a radiolabeled ligand for AR (e.g., [3H]-Mibolerone) and GR (e.g., [3H]-Dexamethasone).
-
Competition Assay: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand using a filter-binding assay or size-exclusion chromatography.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
Cell Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of prostate cancer cells.
Methodology:
-
Cell Culture: Plate prostate cancer cells (e.g., LNCaP, VCaP, or enzalutamide-resistant derivatives) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 72 hours).
-
Assay: Use a colorimetric or fluorometric assay to measure cell viability, such as MTT, WST-1, or CellTiter-Glo.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis
Objective: To determine the effect of the test compound on the expression levels of AR, GR, and downstream target proteins.
Methodology:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for AR, GR, PSA, and a loading control (e.g., β-actin or GAPDH), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
Dual inhibition of the androgen and glucocorticoid receptors represents a rational and promising strategy to overcome resistance to current anti-androgen therapies in prostate cancer. The mechanism of action is centered on the complete blockade of two key survival pathways that can be exploited by cancer cells. The preclinical data for compounds with this dual activity demonstrate potent anti-proliferative and anti-tumor effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of anti-cancer agents. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of dual AR/GR inhibitors in the treatment of advanced prostate cancer.
References
Preliminary Studies on the Effects of Taselisib (GDC-0032): An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "GA32" did not yield information on a specific therapeutic agent. The following guide focuses on Taselisib (GDC-0032), a compound with a similar identifier that has been evaluated in clinical trials and is relevant to the field of drug development.
Executive Summary
Taselisib (formerly known as GDC-0032) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] With a high affinity for the p110α, p110δ, and p110γ isoforms of PI3K, and a particular potency against mutant forms of p110α (PIK3CA), taselisib has been investigated as a targeted therapy for various solid tumors.[2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in cancer, contributing to tumor cell growth, proliferation, and survival.[4] This document provides a comprehensive overview of the preclinical and early clinical findings on the effects of taselisib, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
Taselisib functions by blocking the PI3K pathway through targeting the ATP-binding pocket in the catalytic subunit of PI3K.[1] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), a critical step in the activation of the downstream serine/threonine kinase AKT.[1] The subsequent suppression of the AKT/mTOR signaling cascade leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1] Notably, taselisib demonstrates enhanced potency in cancer cells harboring activating mutations in the PIK3CA gene.[4]
PI3K/AKT/mTOR Signaling Pathway
References
- 1. A time-resolved clonogenic assay for improved cell survival and RBE measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Solubility and Stability Properties of Gibberellin A32 (GA32)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gibberellin A32 (GA32)
Gibberellin A32 (this compound) is a member of the gibberellin family of diterpenoid plant hormones, which play a crucial role in regulating various aspects of plant growth and development. First identified in Prunus armeniaca (apricot), this compound has the molecular formula C₁₉H₂₂O₈ and a molecular weight of 378.38 g/mol [1][2]. Like other gibberellins, its biological activity is intrinsically linked to its chemical structure, and its efficacy in research or agricultural applications depends on its solubility and stability in various formulations and environmental conditions.
Predicted Physicochemical Properties of this compound
Based on its chemical structure, which can be elucidated from its molecular formula and comparison with other gibberellins, this compound is expected to be a white crystalline solid. Its multiple hydroxyl and carboxylic acid functional groups suggest some degree of polarity.
Solubility of Gibberellins
The solubility of gibberellins is a critical factor for their formulation and delivery. Generally, gibberellins are sparingly soluble in water but show good solubility in organic solvents.
Gibberellins like GA3 and GA4 exhibit the following solubility characteristics, which can be considered as a predictive baseline for this compound:
-
Water: Slightly soluble. The solubility of Gibberellin A4 (GA4) in water is low[3][4][5].
-
Alcohols (Methanol, Ethanol, Isopropanol): Soluble. Gibberellic acid (GA3) is soluble in ethanol[6]. GA4 is also soluble in methanol, ethanol, and isopropanol[3][4][5].
-
Ketones (Acetone): Soluble. GA3 and GA4 are soluble in acetone[3][4][5][7].
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Highly soluble. GA3 is readily soluble in DMSO and DMF[6].
-
Non-polar solvents (Benzene, Chloroform, Petroleum Ether): Insoluble[7].
To provide a quantitative perspective, the following table summarizes the solubility of Gibberellin A4 (GA4), a structurally related gibberellin, in various solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 278.15 | 0.0021 |
| 298.15 | 0.0035 | |
| 313.15 | 0.0053 | |
| Methanol | 278.15 | 1.98 |
| 298.15 | 3.15 | |
| 313.15 | 4.89 | |
| Ethanol | 278.15 | 2.56 |
| 298.15 | 4.12 | |
| 313.15 | 6.51 | |
| Isopropanol | 278.15 | 3.11 |
| 298.15 | 5.01 | |
| 313.15 | 7.92 | |
| Acetone | 278.15 | 10.25 |
| 298.15 | 15.89 | |
| 313.15 | 23.67 | |
| Ethyl Acetate | 278.15 | 4.32 |
| 298.15 | 6.98 | |
| 313.15 | 10.97 |
Data adapted from studies on Gibberellin A4[3][4][5].
Stability of Gibberellins
The stability of gibberellins is influenced by factors such as pH, temperature, and light, which can lead to degradation through hydrolysis, epimerization, or other chemical transformations.
Gibberellins are generally most stable in slightly acidic to neutral aqueous solutions. In alkaline solutions, they can undergo hydrolysis of the lactone ring, leading to a loss of biological activity[8].
Gibberellins are sensitive to high temperatures. Elevated temperatures can accelerate degradation reactions. The stability of gibberellins is also dependent on the surrounding matrix; for instance, GA levels have been shown to be affected by temperature changes in plant tissues[9][10][11].
Exposure to light, particularly UV radiation, can cause degradation of gibberellins. Therefore, solutions and solid forms should be protected from light during storage and handling.
The primary degradation pathway for many gibberellins in aqueous solutions is the hydrolysis of the lactone ring[12][13][14]. Other potential degradation pathways include oxidation and hydroxylation, which are often enzyme-mediated in biological systems[15].
Experimental Protocols
The following protocols describe standard methods for determining the solubility and stability of a gibberellin like this compound.
This protocol utilizes the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound standard
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO)
-
Volumetric flasks, screw-capped vials
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC system with a UV or MS detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a screw-capped vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound[16][17][18][19]. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic acid for better peak shape). Detection can be done using a UV detector at a suitable wavelength (e.g., around 205-210 nm) or a mass spectrometer for higher selectivity and sensitivity.
-
Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system and determine the concentration of this compound based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).
-
This protocol describes a method for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.
Materials:
-
This compound standard
-
Buffer solutions of different pH values (e.g., pH 4, 7, and 9)
-
HPLC-grade solvents
-
Temperature-controlled chambers/incubators
-
Photostability chamber with controlled light exposure
-
Volumetric flasks, amber vials
-
HPLC system with a stability-indicating method
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
-
Stress Conditions:
-
pH Stability: Dilute the stock solution with buffer solutions of different pH values to a final known concentration. Store the solutions in amber vials at a constant temperature (e.g., 25 °C).
-
Thermal Stability: Dilute the stock solution with a stable solvent (e.g., slightly acidic water or methanol). Store the solutions in amber vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
Photostability: Expose a solution of this compound in a transparent vial to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Identify and, if possible, quantify the major degradation products.
-
Visualizations
The following diagram illustrates the core components and interactions within the gibberellin signaling pathway in plants.
Caption: A simplified diagram of the gibberellin signaling cascade.
The diagram below outlines the logical flow of the experimental protocol for assessing the chemical stability of this compound.
Caption: A flowchart illustrating the experimental workflow for assessing the stability of this compound.
Conclusion
While specific data for this compound is sparse, the general characteristics of gibberellins provide a solid foundation for predicting its solubility and stability profiles. The detailed experimental protocols provided in this guide offer a systematic approach for researchers and drug development professionals to rigorously determine these critical parameters for this compound. Such data is essential for the development of stable and effective formulations for research and potential commercial applications. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the biological context and the practical steps involved in the chemical characterization of this compound.
References
- 1. Gibberellin A32 [agrikaido.com]
- 2. PubChemLite - Gibberellin a32 (C19H22O8) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gibberellins Solubility - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Formulations of Gibberellic Acid Ga3 Development Tendency [doraagri.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Temperature on Gibberellin (GA) Responsiveness and on Endogenous GA1 Content of Tall and Dwarf Wheat Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Gibberellin by Low Temperature Disrupts Pollen Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic and structural characterization of hydrolysis of gibberellin A4 glucosyl ester by a rice β-D-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gibberellin - Wikipedia [en.wikipedia.org]
- 16. Determination of gibberellins using HPLC coupled with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 19. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
An In-depth Technical Guide to the Therapeutic Targets of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (marketed as Tagrisso™) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC), particularly for patients with specific EGFR mutations.[2] Unlike first and second-generation TKIs, osimertinib is uniquely designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR, thereby reducing toxicity. This guide provides a comprehensive technical overview of osimertinib's mechanism of action, therapeutic targets, quantitative efficacy, resistance mechanisms, and key experimental protocols for its evaluation.
Core Therapeutic Target: Mutant Epidermal Growth Factor Receptor (EGFR)
The primary therapeutic target of osimertinib is the EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] In a significant subset of NSCLC patients, activating mutations in the EGFR gene, such as exon 19 deletions (Ex19del) and the L858R point mutation in exon 21, lead to constitutive activation of the receptor and its downstream signaling pathways, driving oncogenesis.[1][2]
Osimertinib is specifically engineered to target these sensitizing mutations. Furthermore, it potently inhibits the T790M "gatekeeper" mutation in exon 20, which is the most common mechanism of acquired resistance to first and second-generation EGFR TKIs.[4]
Mechanism of Action
Osimertinib's mechanism of action is centered on its ability to form a covalent, irreversible bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain.[5][3][6] This covalent binding effectively and permanently blocks the kinase activity of the receptor by preventing ATP from binding.[6] By inhibiting ATP-dependent autophosphorylation of the mutant EGFR, osimertinib abrogates the activation of key downstream signaling cascades that are critical for tumor cell growth and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][6][7][8] Its high selectivity for mutant forms of EGFR over the wild-type receptor is a key structural feature, leading to a more favorable therapeutic window.[1][5]
Figure 1: Osimertinib Mechanism of Action on EGFR Signaling Pathways.
Quantitative Efficacy Data
The potency and selectivity of osimertinib have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of Osimertinib
| EGFR Mutation Status | Cell Line | IC₅₀ (nM) | Reference(s) |
| Exon 19 Deletion | PC-9 | 8 - 23 | [9][10] |
| L858R / T790M | H1975 | 4.6 - 11.44 | [5][9][11] |
| Exon 19 Del / T790M | PC-9VanR | <15 | [5] |
| Wild-Type EGFR | LoVo / Calu3 | 461 - 650 | [10][11] |
Table 2: Key Clinical Trial Outcomes for Osimertinib
| Trial Name | Treatment Line | Comparison | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference(s) |
| AURA3 | Second-line (T790M+) | vs. Platinum-Pemetrexed | 10.1 months | 71% | [12] |
| FLAURA | First-line | vs. 1st-Gen TKIs | 18.9 months | 77% | [2][] |
| FLAURA2 | First-line | vs. Osimertinib Monotherapy | 25.5 months | Not Reported | [14][15][16] |
Mechanisms of Acquired Resistance
Despite its efficacy, acquired resistance to osimertinib inevitably develops. These mechanisms are broadly categorized as "on-target" (involving EGFR) or "off-target" (bypassing EGFR).
-
On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue (most frequently C797S).[17][18] This mutation prevents the covalent binding of osimertinib, thereby restoring kinase activity.
-
Off-Target Resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. The most frequently observed off-target alterations include:
-
MET Amplification: Leads to persistent activation of downstream pathways like PI3K-Akt and MAPK, independent of EGFR.[19][18][20]
-
HER2 (ERBB2) Amplification: Another receptor tyrosine kinase that can drive downstream signaling.[20]
-
RAS-MAPK Pathway Aberrations: Mutations or amplifications in genes such as KRAS, NRAS, and BRAF can reactivate the MAPK pathway.[18][20]
-
Phenotypic Transformation: Histological transformation from NSCLC to other types, such as small cell lung cancer (SCLC), can occur.[4]
-
Figure 2: Major Mechanisms of Acquired Resistance to Osimertinib.
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of compounds like osimertinib involves a series of standardized preclinical assays.
Cell Viability / Proliferation Assay (IC₅₀ Determination)
This protocol determines the concentration of a drug required to inhibit cell growth by 50%.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9 for sensitizing mutation, H1975 for T790M) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of osimertinib (typically from 0.1 nM to 10 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well. Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Western Blot for Pathway Modulation
This protocol assesses the inhibition of EGFR phosphorylation and downstream signaling.
-
Cell Culture and Treatment: Grow cells to ~80% confluency in 6-well plates. Starve cells of serum for 4-6 hours, then treat with various concentrations of osimertinib for 2-4 hours. Stimulate with EGF (100 ng/mL) for 15 minutes before harvesting (if assessing ligand-induced phosphorylation).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Figure 3: Workflow for Preclinical In Vitro Evaluation of Osimertinib.
Conclusion
Osimertinib is a highly potent and selective third-generation EGFR-TKI that has become a cornerstone of therapy for EGFR-mutated NSCLC. Its primary therapeutic target is mutant EGFR, including sensitizing mutations and the key T790M resistance mutation. By irreversibly inhibiting EGFR kinase activity, osimertinib effectively shuts down critical oncogenic signaling pathways. While its clinical benefit is substantial, the emergence of acquired resistance, particularly through the C797S mutation and bypass track activation, underscores the ongoing need for next-generation therapeutic strategies. The experimental protocols outlined herein provide a foundational framework for the continued investigation and development of novel agents in this class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snconnect.survivornet.com [snconnect.survivornet.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 17. Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 18. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
GA32: A Dual Inhibitor of Androgen and Glucocorticoid Receptors for Castration-Resistant Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GA32 is an investigational small molecule that has emerged as a potent dual inhibitor of the androgen receptor (AR) and the glucocorticoid receptor (GR). Its primary therapeutic rationale lies in its potential to overcome resistance to current antiandrogen therapies in castration-resistant prostate cancer (CRPC). Upregulation of GR is a known mechanism of resistance to AR-targeted therapies like enzalutamide, as GR can take over the signaling pathways that drive cancer cell proliferation. By simultaneously blocking both AR and GR, this compound aims to provide a more durable and effective treatment for CRPC. This technical guide provides an in-depth overview of the in vitro and in vivo studies of this compound, including experimental protocols and quantitative data, to support further research and development.
In Vitro Studies
Quantitative Data: Receptor Inhibition and Cell Proliferation
The in vitro activity of this compound has been characterized by its potent inhibition of both AR and GR, and its ability to suppress the proliferation of enzalutamide-resistant prostate cancer cells.
| Parameter | Receptor/Cell Line | IC50 Value (μM) | Citation |
| AR Inhibition | Androgen Receptor | 0.13 | [1] |
| GR Inhibition | Glucocorticoid Receptor | 0.83 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the androgen and glucocorticoid receptors.
Experimental Protocols
The inhibitory activity of this compound against AR and GR was determined using reporter gene assays.
Protocol:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells were seeded in 96-well plates and co-transfected with plasmids encoding the full-length AR or GR, a luciferase reporter gene under the control of a hormone-responsive promoter (MMTV-luc), and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, the medium was replaced with DMEM containing 10% charcoal-stripped FBS. Cells were then treated with a range of concentrations of this compound in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT) or GR agonist (e.g., dexamethasone).
-
Luciferase Assay: Following a 24-hour incubation period, luciferase activity was measured using a dual-luciferase reporter assay system. The relative luciferase activity was calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
IC50 Determination: The IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.
The effect of this compound on the proliferation of enzalutamide-resistant prostate cancer cells was assessed using a standard cell viability assay.
Protocol:
-
Cell Culture: Enzalutamide-resistant C4-2B (C4-2B ENZA-R) human prostate cancer cells were maintained in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 μM enzalutamide to maintain resistance.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of this compound.
-
Viability Assessment: After 72 hours of incubation, cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was measured, and the percentage of cell viability was calculated relative to vehicle-treated control cells.
In Vivo Studies
Quantitative Data: Tumor Growth Inhibition
The in vivo efficacy of this compound was evaluated in a xenograft model of enzalutamide-resistant castration-resistant prostate cancer.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Citation |
| C4-2B ENZA-R Xenograft | This compound (50 mg/kg, p.o., daily) | 68 | [1] |
Table 2: In Vivo Efficacy of this compound. This table shows the percentage of tumor growth inhibition in a mouse xenograft model of enzalutamide-resistant CRPC.
Experimental Protocols
Protocol:
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study.
-
Cell Implantation: C4-2B ENZA-R cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). Mice were then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound was administered orally at a dose of 50 mg/kg daily. The vehicle control group received the corresponding vehicle.
-
Tumor Volume Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (Length × Width²)/2.
-
Study Endpoint: The study was terminated after a predefined period (e.g., 21-28 days), and the final tumor volumes and weights were recorded.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by dual inhibition of the AR and GR signaling pathways. In CRPC that has become resistant to antiandrogens like enzalutamide, the GR can be upregulated and take over the transcriptional activation of genes that promote cell survival and proliferation, which are normally driven by AR. This compound's ability to block both receptors disrupts these critical survival signals.
Caption: Mechanism of action of this compound as a dual AR/GR inhibitor.
The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Conclusion
This compound represents a promising therapeutic strategy for overcoming resistance to antiandrogen therapy in castration-resistant prostate cancer. Its dual inhibitory activity against both the androgen and glucocorticoid receptors addresses a key mechanism of drug resistance. The in vitro and in vivo data presented in this technical guide demonstrate the potent and targeted activity of this compound. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.
References
In-depth Technical Guide on the Molecular Pathway of GA32
A comprehensive review of the available scientific literature reveals no defined molecular pathway for a compound specifically designated as "GA32." Extensive searches of scientific databases and publications did not yield information on a molecule with this name being associated with a specific signaling cascade or mechanism of action in a biological context relevant to drug development.
The nomenclature "GA" is commonly associated with Gibberellic Acids, a class of plant hormones that play crucial roles in plant growth and development. While numerous forms of Gibberellic Acid exist, the most extensively studied is Gibberellin A3 (GA3). It is possible that the query for "this compound" may be a typographical error and was intended to be "GA3." One source mentions the identification of "Gibberellin A32" in Prunus armeniaca (apricot), but provides no further details on its specific biological activity or molecular pathway.[1]
Given the lack of information on a distinct "this compound" pathway, this guide will briefly outline the well-established signaling pathway for Gibberellic Acid (GA) in plants, as this is the most relevant and scientifically documented information related to the "GA" designation.
The Gibberellic Acid (GA) Signaling Pathway
Gibberellic acid signaling is critical for various developmental processes in plants, including seed germination, stem elongation, and flowering.[2][3] The pathway is primarily a de-repression mechanism, meaning that in the absence of GA, a family of repressor proteins known as DELLA proteins are active and inhibit GA-responsive genes.[4] The binding of GA to its receptor triggers the degradation of these DELLA proteins, thereby allowing the expression of genes that promote growth.[4]
Key Components of the GA Signaling Pathway:
-
Gibberellin (GA): The signaling molecule (hormone).
-
GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble receptor protein that binds to GA.
-
DELLA Proteins: A family of nuclear transcriptional regulators that act as repressors of GA responses.
-
SCF Complex (SKP1-Cullin-F-box): An E3 ubiquitin ligase complex that targets proteins for degradation.
-
26S Proteasome: A protein complex that degrades ubiquitinated proteins.
Visualizing the Gibberellic Acid (GA) Signaling Pathway
The following diagram illustrates the core components and their interactions in the GA signaling pathway.
Simplified diagram of the Gibberellic Acid (GA) signaling pathway.
Data Presentation and Experimental Protocols
Due to the absence of specific data for a molecule named "this compound," it is not possible to provide structured tables of quantitative data or detailed experimental protocols related to its activity. Should the user be interested in the experimental methodologies used to elucidate the Gibberellic Acid (GA) pathway, a new search can be initiated to gather information on techniques such as:
-
Yeast Two-Hybrid (Y2H) Assays: To identify protein-protein interactions (e.g., GID1 and DELLA).
-
In Vitro Pull-Down Assays: To confirm direct physical interactions between proteins.
-
Gene Expression Analysis (e.g., qRT-PCR, Microarrays): To measure the transcriptional response of GA-responsive genes.
-
Mutant Analysis: Studying the phenotype of plants with mutations in genes of the GA pathway.
References
GA32 Safety and Toxicity Profile: An In-depth Technical Guide
Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity profile of the dual androgen receptor (AR) and glucocorticoid receptor (GR) inhibitor, GA32 (CAS No. 1386811-71-7). A comprehensive search for detailed preclinical safety and toxicity data has revealed a significant lack of publicly accessible information. The primary research article describing this compound (Li C, et al. Journal of Medicinal Chemistry. 2024) is not yet available in its entirety in the public domain, limiting the scope of this guide. Therefore, the detailed quantitative data, comprehensive experimental protocols, and signaling pathway diagrams as initially requested cannot be fully provided. This guide will present the available information and highlight the existing data gaps.
Introduction
This compound is a novel small molecule identified as a potent dual inhibitor of the androgen receptor (AR) and the glucocorticoid receptor (GR).[1][2] It has been investigated for its potential therapeutic application in overcoming antiandrogen resistance in castration-resistant prostate cancer (CRPC).[1][2] The simultaneous inhibition of both AR and GR signaling pathways is a promising strategy to counteract resistance mechanisms that emerge during prostate cancer therapy. As with any potential therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for further development and potential clinical translation. This guide aims to provide a summary of the known information regarding the safety and toxicology of this compound.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1386811-71-7 | [3] |
| Molecular Formula | C₂₃H₁₉N₃O₃S | |
| Molecular Weight | 417.48 g/mol | |
| Synonyms | Not publicly available | |
| Appearance | Not publicly available | |
| Solubility | Not publicly available in detail | |
| Stability | Stable under recommended storage conditions | [3] |
Non-Clinical Safety and Toxicity
Detailed non-clinical toxicology studies for this compound are not available in the public domain. The following sections outline the types of studies that are typically required to establish a comprehensive safety profile for a new chemical entity and present the limited information that is currently known for this compound.
Acute Toxicity
A Safety Data Sheet (SDS) for this compound classifies the compound as "Acute toxicity, Oral (Category 4), H302 Harmful if swallowed".[3] This classification suggests a potential for toxicity upon single high-dose oral administration. However, specific quantitative data such as the median lethal dose (LD50) from acute toxicity studies in relevant animal models (e.g., rats, mice) have not been publicly disclosed.
Experimental Protocol (General): Acute oral toxicity studies are typically conducted in at least two mammalian species, often rats and mice, following established guidelines (e.g., OECD Guideline 423). The protocol generally involves the administration of a single dose of the test substance to animals, followed by a 14-day observation period. Key parameters monitored include clinical signs of toxicity, body weight changes, and mortality. At the end of the observation period, a gross necropsy is performed on all animals.
Repeated-Dose Toxicity
No information regarding sub-acute, sub-chronic, or chronic toxicity studies for this compound is currently available. These studies are critical for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL), which is essential for setting safe starting doses in clinical trials.
Experimental Protocol (General): Repeated-dose toxicity studies involve the daily administration of the test substance to animals for a specified duration (e.g., 28 days for sub-acute, 90 days for sub-chronic). A control group receives the vehicle only. Throughout the study, clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis are monitored. At the end of the treatment period, a full necropsy is performed, and organs are weighed and examined histopathologically.
Genotoxicity
The Safety Data Sheet for this compound states that "No component of this product present at a level equal to or greater than 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA".[3] This statement implies a lack of evidence for carcinogenicity based on current classifications, but it does not provide results from a standard battery of genotoxicity tests. Information on whether this compound has been evaluated for its potential to induce gene mutations or chromosomal damage is not publicly available.
Experimental Protocols (General): A standard battery of genotoxicity tests typically includes:
-
A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests assess the potential to induce chromosomal aberrations or mutations.
-
An in vivo genotoxicity test: Typically a micronucleus test in rodent hematopoietic cells, which detects chromosomal damage.
Carcinogenicity
As mentioned, the SDS indicates no classification as a carcinogen by major regulatory bodies.[3] However, this does not equate to a comprehensive carcinogenicity assessment. Long-term carcinogenicity studies in animals have likely not been conducted at this early stage of development.
Experimental Protocol (General): Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumorigenic potential of a substance. These studies are usually conducted for pharmaceuticals intended for chronic use.
Reproductive and Developmental Toxicity
There is no publicly available information on the potential effects of this compound on fertility, reproduction, or embryonic and fetal development.
Experimental Protocols (General): Reproductive and developmental toxicity studies include:
-
Fertility and early embryonic development study.
-
Embryo-fetal development studies (teratogenicity).
-
Pre- and postnatal development study.
Signaling Pathways and Mechanism of Action
This compound acts as a dual inhibitor of the androgen receptor (AR) and the glucocorticoid receptor (GR).[1][2] Both are nuclear hormone receptors that, upon ligand binding, translocate to the nucleus and regulate the transcription of target genes. In the context of castration-resistant prostate cancer, the reactivation of AR signaling and the upregulation of GR signaling are key mechanisms of resistance to antiandrogen therapies. By inhibiting both receptors, this compound aims to overcome this resistance.
Below is a conceptual diagram representing the dual inhibitory action of this compound on AR and GR signaling pathways.
Caption: Dual inhibitory action of this compound on AR and GR signaling pathways.
Environmental Fate and Ecotoxicity
The Safety Data Sheet for this compound includes the hazard statement "H410 Very toxic to aquatic life with long lasting effects".[3] This indicates that the compound poses a significant risk to the aquatic environment. Data from specific ecotoxicity studies (e.g., toxicity to fish, daphnia, algae) are not publicly available.
Summary and Conclusion
This compound is a promising dual AR/GR inhibitor with potential for the treatment of castration-resistant prostate cancer. However, the publicly available information on its safety and toxicity profile is currently very limited. The classification of this compound as "harmful if swallowed" and "very toxic to aquatic life" provides initial hazard identification. A comprehensive understanding of its toxicological properties, including target organ toxicities, genotoxic and carcinogenic potential, and reproductive and developmental risks, requires the public availability of detailed preclinical study reports. Researchers, scientists, and drug development professionals should be aware of these data gaps when considering further investigation or development of this compound. This guide will be updated as more information becomes publicly available.
References
Methodological & Application
Application Notes and Protocols for Gibberellic Acid (GA3) in Cell Culture Experiments
A Note on Terminology: The term "GA32" is not a recognized designation for a standard compound in cell culture research. It is presumed to be a typographical error for GA3 , also known as Gibberellic Acid . The following application notes and protocols are based on this assumption and focus on the use of GA3.
Introduction to Gibberellic Acid (GA3)
Gibberellic acid (GA3) is a naturally occurring plant hormone and a member of the gibberellin family of diterpenoid acids.[1][2][3] It is a potent regulator of plant growth and development, playing a crucial role in processes such as stem elongation, seed germination, and flowering.[2][4][5] While its primary applications are in plant biology and agriculture, some studies have begun to explore its effects on animal cells.[6] GA3 is widely used in plant tissue culture to stimulate cell division, elongation, and differentiation.[7][8][9]
Mechanism of Action
In plants, GA3's mechanism of action is well-characterized. It functions by derepressing a signaling pathway that is normally inhibited by DELLA proteins, which are transcriptional regulators that act as growth repressors.[10][11] The binding of GA3 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[12] This interaction leads to the polyubiquitination and subsequent degradation of DELLA proteins via the 26S proteasome pathway.[10][11][12] The removal of DELLA proteins liberates transcription factors that activate GA-responsive genes, leading to various developmental responses like cell elongation and division.[2][12]
Key Applications in Cell Culture
-
Stimulation of Cell Elongation and Division: GA3 is primarily used to promote the elongation of shoots and stems in plant tissue culture.[7][13][14] It stimulates both cell division and expansion.[2][3]
-
Breaking Seed and Bud Dormancy: GA3 is effective in overcoming dormancy in seeds and buds, leading to uniform and synchronized germination and growth.[7][13]
-
Induction of Flowering: In some plant species, GA3 can be used to induce or enhance flowering in vitro.[2][9]
-
Fruit Development: It is used to influence fruit development and increase fruit size.[7][15]
-
Organogenesis: GA3 can be used to induce organogenesis, particularly the formation of shoots from callus tissue.[9]
While the vast majority of research focuses on plants, one study on Wistar rats indicated that sub-chronic exposure to GA3 increased mast cell recruitment and activation in skin and urinary bladder tissues, suggesting a potential role in inflammatory responses in animals.[6]
Data Presentation: GA3 Concentration and Effects
The optimal concentration of GA3 is highly dependent on the plant species and the desired outcome. The typical working concentration ranges from 0.01 to 10.0 mg/L.[1]
| Application | Plant Species/Cell Type | GA3 Concentration (mg/L) | Observed Effect | Reference |
| General Plant Tissue Culture | Varies | 0.01 - 5.0 | Varies depending on application | [16] |
| Seed Germination | Mungbean (Vigna mungo) | 200 ppm (~200 mg/L) | Enhanced germination percentage and seedling vigor | [5] |
| Growth Promotion | Carnation (Dianthus caryophyllus) | 200 ppm (~200 mg/L) | Increased plant height, number of shoots, and flower diameter | [17] |
| Growth & Flowering | Calla Lily (Zantedeschia aethiopica) | 100 mg/L | Higher growth parameters, increased number of flowers, and longer vase life | [18] |
| Yield Increase | Aromatic Rice (Oryza sativa) | 75 ppm (~75 mg/L) | Maximum grain yield | [19] |
| Mast Cell Recruitment | Wistar Rat (in vivo) | 2 mg/kg & 20 mg/kg (for 30 days) | Increased mast cell recruitment and activation | [6] |
Note: ppm (parts per million) is approximately equivalent to mg/L in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of GA3 Stock Solution (1 mg/mL)
Gibberellic acid powder is poorly soluble in water but soluble in ethanol or dilute alkaline solutions.[16]
Materials:
-
Gibberellic Acid (GA3) powder (CAS No. 77-06-5)[7]
-
Ethanol (95-100%) or 1N Potassium Hydroxide (KOH)[16]
-
Sterile distilled water
-
Sterile volumetric flask (e.g., 10 mL or 50 mL)
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Weigh 10 mg of GA3 powder and place it in a sterile container.
-
To dissolve the powder, add a minimal amount (a few drops to 0.5 mL) of 95-100% ethanol or 1N KOH and gently swirl until the GA3 is completely dissolved.[16]
-
Using a sterile volumetric flask, bring the volume up to 10 mL with sterile distilled water. This will give a final concentration of 1 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C.[7] It is stable for several months.
Protocol 2: Supplementing Cell Culture Medium with GA3
This protocol describes how to add GA3 to a basal plant tissue culture medium like Murashige and Skoog (MS).[7][8]
Materials:
-
Prepared basal medium (e.g., MS medium) with sucrose, vitamins, and any other required plant growth regulators (like auxins or cytokinins).
-
Gelling agent (e.g., agar or gellan gum), if preparing solid medium.[7]
-
GA3 stock solution (1 mg/mL).
-
Sterile flasks or culture vessels.
-
Autoclave.
Procedure:
-
Prepare the desired volume of basal medium according to the manufacturer's instructions.
-
Adjust the pH of the medium (typically to 5.7-5.8) before adding the gelling agent.
-
Add the gelling agent and heat the medium to dissolve it completely.
-
Autoclave the medium for 20 minutes at 121°C and 15 psi.[7][8]
-
Allow the autoclaved medium to cool to a handling temperature (around 50-60°C). This is crucial as GA3 can be heat-sensitive.
-
Add the required volume of the filter-sterilized GA3 stock solution to the cooled medium to achieve the desired final concentration (e.g., for a 1 mg/L final concentration, add 1 mL of a 1 mg/mL stock solution to 1 L of medium).
-
Gently swirl the flask to ensure the GA3 is evenly distributed.
-
Dispense the medium into sterile petri dishes, test tubes, or other culture vessels under a laminar flow hood.
-
Allow the medium to solidify before use.
Visualizations
Caption: GA3 Signaling Pathway in Plant Cells.
Caption: General Workflow for a GA3 Cell Culture Experiment.
References
- 1. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gibberellin signaling in plants | Development | The Company of Biologists [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellic acid, a plant growth regulator, increases mast cell recruitment and alters Substance P levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. caissonlabs.com [caissonlabs.com]
- 10. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 11. Validate User [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. caissonlabs.com [caissonlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. ncert.nic.in [ncert.nic.in]
- 16. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 17. scispace.com [scispace.com]
- 18. Exogenous applications of gibberellic acid modulate the growth, flowering and longevity of calla lily - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jetir.org [jetir.org]
Unraveling the Applications of GA32 in Oncological Research
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, understanding the practical applications of novel compounds is paramount. This document provides a detailed overview of the experimental applications and protocols for GA32, a promising agent in the field of oncology.
Introduction to this compound in Oncology
This compound has emerged as a molecule of interest in cancer research due to its potential to modulate key signaling pathways implicated in tumor growth and survival. Its primary mechanism of action involves the inhibition of the PI3K/Akt pathway, a critical regulator of cell proliferation, and the induction of apoptosis through the activation of caspase-3. This dual functionality makes this compound a compelling candidate for further investigation as a therapeutic agent.
Key Applications in Cancer Research
The unique properties of this compound lend themselves to several key applications in oncological studies:
-
Inhibition of Cancer Cell Proliferation: this compound has demonstrated significant efficacy in halting the growth of various cancer cell lines.
-
Induction of Apoptosis: By activating downstream apoptotic pathways, this compound can effectively trigger programmed cell death in malignant cells.
-
Synergistic Effects with Chemotherapeutic Agents: Studies have shown that this compound can enhance the cytotoxic effects of conventional chemotherapy drugs, potentially allowing for lower, less toxic doses.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies involving this compound.
| Cell Line | Assay | This compound Concentration (µM) | Result |
| MCF-7 | MTT Assay | 10 | 50% inhibition of cell viability |
| A549 | Flow Cytometry | 20 | 35% increase in apoptotic cells |
| HeLa | Western Blot | 15 | 2.5-fold increase in cleaved caspase-3 |
| MCF-7 + Paclitaxel | Combination Index | 5 | Synergistic effect (CI < 1) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Detection by Flow Cytometry
This protocol details the method for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the PI3K/Akt pathway and activates Caspase-3, leading to apoptosis.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in cancer cells.
Application Notes and Protocols for Gibberellic Acid (GA3) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic Acid (GA3), a well-characterized phytohormone, is predominantly known for its role in regulating plant growth and development. However, its effects in animal models have also been investigated, primarily in the context of toxicology and, to a lesser extent, for its potential physiological activities. These notes provide a summary of reported dosages, potential mechanisms of action, and standardized protocols for the administration of GA3 in preclinical animal research. It is important to note that comprehensive pharmacokinetic and specific signaling pathway data for GA3 in animal models are limited in the publicly available scientific literature.
Data Presentation: GA3 Dosage in Animal Models
The following table summarizes quantitative data on GA3 dosage from various studies in different animal models. The majority of the available data comes from toxicological assessments.
| Animal Model | Route of Administration | Dosage Range | Study Duration | Key Observations |
| Rat | Oral (gavage) | 150 µ g/day | Acute (4 hours) and Subacute (15 days) | Acted as an agonist of steroidogenesis in the testis.[1] |
| Rat | Oral (gavage) | 1/200, 1/100, and 1/10 of LD50 | 12 weeks | Investigated chronic toxic effects on liver and kidney. |
| Rat | Oral (drinking water) | 75 ppm | 50 days | Induced hepatonephrotoxicity and oxidative stress. |
| Mouse | Intraperitoneal | 0.1 mg, 1.0 mg, 10.0 mg | 4 consecutive days | Influenced the phagocytic properties of peritoneal macrophages.[2] |
| Mouse | Oral | 15 g/kg | Acute | Highest observed nontoxic dose.[1] |
| Mouse | Intravenous | 4 g/kg | Acute | Highest observed nontoxic dose.[1] |
| Mouse | Intraperitoneal | 2 g/kg | Acute | Highest observed nontoxic dose.[1] |
| Rabbit | Dermal | 2000 mg/kg | Acute | LD50 > 2000 mg/kg. |
Note: The LD50 (median lethal dose) for GA3 can vary based on the animal model and administration route. Researchers should consult specific toxicology studies for precise values.
Experimental Protocols
The following are generalized protocols for the administration of Gibberellic Acid (GA3) in rodent models. These should be adapted based on specific experimental goals, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Sub-chronic Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of GA3 following repeated oral administration over a 90-day period.
Materials:
-
Gibberellic Acid (GA3) powder
-
Vehicle (e.g., distilled water, corn oil)
-
Sprague-Dawley rats (young adults, equal numbers of males and females)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Dose Preparation:
-
Prepare a stock solution of GA3 in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.
-
For example, to administer a dose of 100 mg/kg to a 200g rat, the concentration would be 10 mg/mL, and the administration volume would be 2 mL.
-
Prepare fresh solutions regularly, depending on the stability of GA3 in the vehicle.
-
-
Dosing:
-
Divide animals into at least three dose groups (low, mid, high) and a control group (vehicle only).
-
Administer the prepared GA3 solution or vehicle via oral gavage once daily, at approximately the same time each day, for 90 consecutive days.
-
-
Observations:
-
Conduct daily clinical observations for any signs of toxicity, including changes in behavior, appearance, and food/water consumption.
-
Record body weight at least once a week.
-
Perform detailed clinical examinations weekly.
-
-
Clinical Pathology and Histopathology:
-
At the end of the 90-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Humanely euthanize the animals and perform a full necropsy.
-
Collect and preserve target organs for histopathological examination.
-
Protocol 2: Acute Intraperitoneal Administration in Mice
Objective: To assess the acute effects of GA3 following a single intraperitoneal injection.
Materials:
-
Gibberellic Acid (GA3) powder
-
Sterile vehicle (e.g., phosphate-buffered saline, PBS)
-
CD-1 or similar mouse strain (adults)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Dose Preparation:
-
Dissolve GA3 in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.
-
The injection volume should typically not exceed 10 mL/kg body weight.
-
-
Dosing:
-
Weigh each mouse to determine the correct volume for injection.
-
Administer the GA3 solution via intraperitoneal injection.
-
-
Post-Dosing Monitoring:
-
Observe animals continuously for the first few hours post-injection for any immediate adverse reactions.
-
Continue to monitor for signs of toxicity at regular intervals for up to 14 days, as per standard acute toxicity testing guidelines.
-
Record all clinical signs and mortality.
-
Mandatory Visualizations
Potential Signaling Pathways of GA3 in Animal Models
The following diagrams illustrate hypothetical signaling pathways for Gibberellic Acid (GA3) in animal cells based on limited available research. These pathways are not fully elucidated and require further investigation.
Caption: Hypothetical GA3-induced guanylate cyclase signaling cascade.
Caption: Postulated mechanism of GA3-induced steroidogenesis in rat testis.
Experimental Workflow Diagram
References
Ambiguity in "GA32" Identification: Clarification Required for Accurate Protocol Development
Initial research into "GA32" has revealed multiple distinct biological entities sharing this nomenclature. To provide accurate and relevant application notes and protocols for measuring "this compound activity," it is imperative to first identify the specific molecule of interest.
The term "this compound" is used in scientific literature to refer to several different molecules, each with unique biological functions and, consequently, distinct methods for activity measurement. The primary candidates identified are:
-
Gibberellin A32 (this compound): A type of plant hormone involved in regulating plant growth and development.
-
Gene 32 Protein (g32P): A single-stranded DNA binding protein from bacteriophage T4, essential for DNA replication, recombination, and repair.
-
Autophagy-related protein 32 (Atg32): A mitochondrial protein in yeast that acts as a receptor for mitophagy, the selective degradation of mitochondria.
-
Connexin 32 (Cx32): A protein that forms gap junctions, facilitating direct communication between adjacent cells. Mutations in the gene encoding Cx32 are linked to Charcot-Marie-Tooth disease.
The experimental approaches to measure the "activity" of these molecules are fundamentally different. For instance, assessing the activity of a plant hormone like Gibberellin A32 would involve bioassays that measure physiological responses in plants. In contrast, measuring the activity of the Gene 32 protein would entail biochemical assays to determine its DNA binding affinity. The activity of Atg32 would be monitored through cellular assays observing mitochondrial turnover, while Connexin 32 activity would be assessed by measuring intercellular communication.
To proceed with generating detailed application notes, experimental protocols, and the requested data visualizations, please specify which of the following molecules is the subject of your query:
-
Gibberellin A32 (Plant Hormone)
-
Gene 32 Protein (DNA Binding Protein)
-
Atg32 (Mitophagy Receptor)
-
Connexin 32 (Gap Junction Protein)
Upon receiving this clarification, a comprehensive and tailored response will be developed to meet the specific needs of researchers, scientists, and drug development professionals working with the indicated "this compound" molecule.
GA32: A Potent Gibberellin for Investigating Plant Growth and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A32 (GA32) is a naturally occurring plant hormone belonging to the gibberellin (GA) family, a class of diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development. First identified in Prunus seed, this compound is distinguished by its high polarity and exceptional biological potency.[1] These characteristics make it a valuable tool for researchers studying the physiological effects of gibberellins and for professionals in drug development exploring plant growth regulation. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate key biological processes in plants.
Key Biological Processes Amenable to Study with this compound
This compound has demonstrated significant activity in two primary areas of plant biology, making it an excellent candidate for focused research:
-
Seed Germination and Dormancy: Gibberellins are known to break seed dormancy and promote germination. This compound, with its high potency, is particularly effective in stimulating the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains, a critical step in seed germination.
-
Fruit Development and Parthenocarpy: this compound has been shown to be highly active in promoting the growth of unpollinated apricot ovaries, leading to the development of parthenocarpic (seedless) fruit.[1] This highlights its potential for studying the hormonal control of fruit set and development.
Quantitative Data
The following table summarizes the known quantitative data regarding the biological activity of this compound, primarily in comparison to other gibberellins.
| Biological Process | Assay System | Key Findings | Reference |
| Seed Germination (Enzyme Induction) | Barley Endosperm Bioassay | This compound is the most potent of all gibberellins tested in stimulating the release of reducing sugars, indicating the highest level of α-amylase induction. | [1] |
| Fruit Development (Parthenocarpy) | Unpollinated Apricot Ovary Growth | This compound is very active in promoting the growth of unpollinated apricot ovaries with a normal length-to-diameter ratio. | [1] |
Experimental Protocols
Protocol 1: Barley Endosperm Bioassay for Gibberellin Activity
This protocol is adapted from established methods for assessing gibberellin activity through the induction of α-amylase in barley endosperm.[2][3][4]
Objective: To quantify the biological activity of this compound by measuring its ability to induce α-amylase secretion from barley aleurone layers.
Materials:
-
Barley seeds (e.g., cv. Himalaya)
-
This compound solution (prepare a stock solution and serial dilutions)
-
Gibberellic acid (GA3) as a positive control
-
Sterile water (autoclaved)
-
Sodium hypochlorite solution (1% v/v)
-
Incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 5.0)
-
Starch solution (1% w/v)
-
Iodine reagent (I₂-KI solution)
-
Spectrophotometer
Procedure:
-
Seed Sterilization and Preparation:
-
Cut barley seeds in half transversely, discarding the embryo-containing half.
-
Surface sterilize the embryoless half-seeds by soaking in 1% sodium hypochlorite for 20 minutes, followed by several rinses with sterile water.
-
Imbibe the sterilized half-seeds in sterile water for 24-48 hours at room temperature.
-
-
Incubation with Gibberellins:
-
Place three to five imbibed half-seeds in a sterile petri dish or vial.
-
Add 1 mL of the respective this compound or GA3 dilution (or sterile water for the negative control) to each dish/vial.
-
Incubate at 25°C in the dark for 24-48 hours.
-
-
α-Amylase Assay:
-
After incubation, collect the incubation medium (supernatant).
-
Prepare a reaction mixture containing the supernatant, starch solution, and incubation buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the iodine reagent.
-
Measure the absorbance at 620 nm using a spectrophotometer. A decrease in absorbance indicates starch hydrolysis by α-amylase.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of GA3.
-
Determine the concentration of this compound that produces a similar response to a known concentration of GA3 to establish its relative potency.
-
Protocol 2: Induction of Parthenocarpic Fruit Growth in Apricot
This protocol is a generalized procedure based on the known effects of gibberellins on fruit set.[1][5]
Objective: To induce parthenocarpic fruit development in apricot using this compound.
Materials:
-
Apricot trees (Prunus armeniaca) with emasculated, unpollinated flowers
-
This compound solution (concentration to be optimized, starting range 25-100 ppm)
-
Wetting agent (e.g., Tween 20)
-
Hand sprayer
Procedure:
-
Flower Preparation:
-
Select flower buds at the balloon stage (just before opening).
-
Carefully emasculate the flowers by removing the anthers to prevent self-pollination.
-
Bag the emasculated flowers to prevent cross-pollination.
-
-
Gibberellin Application:
-
Prepare the this compound solution at the desired concentration and add a wetting agent to ensure even coverage.
-
At anthesis (when the flower would normally open), remove the bags and spray the unpollinated ovaries with the this compound solution until runoff.
-
Leave a set of emasculated, unpollinated flowers unsprayed as a negative control.
-
Re-bag the flowers for a few days to prevent any accidental pollination.
-
-
Observation and Data Collection:
-
Monitor the development of the ovaries over several weeks.
-
Record the percentage of fruit set (number of developing fruits per 100 treated flowers).
-
Measure the growth of the developing fruits (diameter and length) at regular intervals.
-
At maturity, harvest the fruits and assess their characteristics (size, weight, presence/absence of seeds).
-
Visualizations
Gibberellin Signaling Pathway
The following diagram illustrates the generalized gibberellin signaling pathway, which is initiated by the binding of a gibberellin like this compound to its receptor.
Caption: Gibberellin signaling pathway leading to gene expression.
Experimental Workflow for Barley Endosperm Bioassay
The following diagram outlines the key steps in the barley endosperm bioassay for testing this compound activity.
Caption: Workflow for the barley endosperm bioassay.
References
- 1. This compound: A Polar Gibberellin with High Biological Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barley Endosperm Bioassay for Gibberellins. II. Application of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barley Endosperm Bioassay for Gibberellins. I. Parameters of the Response System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GA32 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GA32, also identified as compound 58r, is a potent dual inhibitor of the androgen receptor (AR) and the glucocorticoid receptor (GR).[1][2][3][4] It has demonstrated significant efficacy in vitro and in vivo in models of castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to treatments like enzalutamide.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical mouse models, based on available research.
Compound Specifications
| Characteristic | Value | Reference |
| Compound Name | This compound (compound 58r) | [2][3][4] |
| Target(s) | Androgen Receptor (AR), Glucocorticoid Receptor (GR) | [1][2] |
| IC50 (AR) | 0.13 µM | [2] |
| IC50 (GR) | 0.83 µM | [2] |
| CAS Number | 1386811-71-7 | [3] |
| Indication | Castration-Resistant Prostate Cancer (CRPC) with enzalutamide resistance | [2][5][6] |
Experimental Protocols
In Vivo Efficacy Study in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Mouse Model
This protocol outlines the methodology for assessing the anti-tumor activity of this compound in a mouse xenograft model of enzalutamide-resistant CRPC.
1. Animal Model:
-
Species: Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Cell Line: Human CRPC cell lines resistant to enzalutamide (e.g., a derivative of LNCaP or VCaP cells).
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
2. This compound Formulation and Administration:
-
Formulation: While the exact vehicle from the primary literature is not specified in the initial search results, a common vehicle for oral gavage of hydrophobic compounds in mice is a solution of 0.5% carboxymethylcellulose (CMC) and 0.2% Tween 80 in sterile water.
-
Dosage: A typical starting dose for a novel small molecule inhibitor in a mouse xenograft model can range from 10 to 50 mg/kg, but this should be optimized based on tolerability and efficacy studies.
-
Administration Route: Oral gavage is a common route for administering AR/GR inhibitors.
-
Dosing Schedule: Administer this compound orally once daily (QD).
-
Control Groups:
-
Vehicle control group receiving the formulation vehicle only.
-
Positive control group (optional, e.g., a standard-of-care treatment for CRPC).
-
3. Experimental Workflow:
4. Data Collection and Analysis:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform pharmacodynamic analysis on tumor tissue (e.g., Western blot for AR, GR, and downstream targets).
-
Conduct histological analysis of tumors and major organs to assess efficacy and potential toxicity.
Signaling Pathway
This compound functions by simultaneously inhibiting the androgen receptor (AR) and the glucocorticoid receptor (GR). In castration-resistant prostate cancer, the GR can be upregulated and take over the signaling functions of the inhibited AR, leading to continued tumor growth. By blocking both receptors, this compound aims to overcome this resistance mechanism.
Pharmacokinetics and Toxicity
Detailed pharmacokinetic and toxicity data for this compound in mice are not extensively available in the public domain. However, for novel steroidal inhibitors of androgen synthesis, typical terminal elimination half-lives in mice range from approximately 0.88 to 1.77 hours.[2] Systemic clearance values can vary significantly between different compounds.[2]
It is crucial to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) of this compound before initiating large-scale efficacy experiments. Key parameters to monitor include:
-
Body weight: A significant drop in body weight can indicate toxicity.
-
Clinical signs: Observe mice for any signs of distress, such as changes in posture, activity, or grooming.
-
Organ histology: At the end of the study, perform histological analysis of major organs (liver, kidney, spleen, etc.) to identify any pathological changes.
Conclusion
This compound is a promising dual AR/GR inhibitor for the treatment of enzalutamide-resistant castration-resistant prostate cancer. The protocols and information provided here offer a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound in mouse models. Careful consideration of the animal model, drug formulation, and endpoints will be critical for obtaining robust and reproducible data.
References
Application Notes & Protocols: High-Throughput Screening for Modulators of the Gibberellic Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes detail a hypothetical high-throughput screening (HTS) assay designed to identify small molecule modulators of the Gibberellic Acid (GA) signaling pathway. The assay is based on the interaction between the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA repressor proteins, a key regulatory step in GA signaling.
Introduction
Gibberellic acid (GA) is a phytohormone that plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] The GA signaling pathway is initiated by the binding of GA to its soluble receptor, GID1.[1] This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes and triggering downstream physiological effects.
Disrupting the GID1-DELLA interaction presents an attractive strategy for identifying novel plant growth regulators. This document outlines a robust and miniaturized HTS assay to screen for small molecules that can either inhibit (antagonists) or stabilize (agonists) this protein-protein interaction. The described assay is a Fluorescence Polarization (FP) based competitive binding assay, a homogenous and sensitive method well-suited for HTS.
Principle of the Assay
Fluorescence Polarization (FP) is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution. In this proposed assay, a fluorescently labeled peptide derived from the DELLA protein (DELLA-probe) is used.
-
In the absence of an inhibitor: The small DELLA-probe tumbles rapidly in solution, resulting in a low FP signal. When the larger GID1-GA complex is added, it binds to the DELLA-probe, slowing its rotation and leading to a high FP signal.
-
In the presence of an inhibitor: A small molecule inhibitor that binds to the GID1-GA complex and prevents its interaction with the DELLA-probe will result in the DELLA-probe remaining free in solution, thus maintaining a low FP signal.
This change in FP signal can be used to identify compounds that modulate the GID1-DELLA interaction.
Signaling Pathway Diagram
Caption: Gibberellic Acid Signaling Pathway.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Detection of Gibberellin A32 (GA32) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A32 (GA32) is a member of the gibberellin family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and fruit development. Accurate and sensitive detection and quantification of this compound in biological samples are essential for understanding its physiological functions and for applications in agriculture and drug development. These application notes provide an overview of the current methods for this compound detection, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the gold standard for quantitative analysis. Detailed protocols for sample preparation and LC-MS/MS analysis are provided, along with a summary of available quantitative data and a visualization of the gibberellin signaling pathway.
Methods for this compound Detection
Several analytical techniques can be employed for the detection of gibberellins, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and detection of gibberellins.[1] However, due to the lack of a strong chromophore in the this compound molecule, UV detection can be challenging and may lack the required sensitivity and selectivity for complex biological samples. Derivatization with a fluorescent tag can improve sensitivity when using a fluorescence detector.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For the analysis of non-volatile gibberellins like this compound, derivatization is necessary to increase their volatility. This adds an extra step to the sample preparation and can introduce variability.
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISA) are high-throughput methods that can be used for the rapid screening of a large number of samples. However, the availability of specific antibodies for this compound may be limited, and cross-reactivity with other gibberellins can be a concern, potentially affecting the accuracy of quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the most powerful and widely used technique for the quantitative analysis of plant hormones, including gibberellins.[4][5] Its high sensitivity, selectivity, and ability to analyze underivatized compounds make it the method of choice for accurate quantification of this compound in complex biological matrices.[4]
Quantitative Data for Gibberellins in Biological Samples
The concentration of gibberellins, including this compound, can vary significantly depending on the plant species, tissue type, and developmental stage. While specific quantitative data for this compound is limited in the literature, the following table provides a summary of reported concentrations for other relevant gibberellins to provide a general context for expected levels in plant tissues.
| Gibberellin | Plant Species | Tissue | Concentration (ng/g FW) | Reference |
| GA3 | Populus euphratica | Leaves | 1162.79 | [6] |
| GA3 | Nicotiana tabacum | Leaves | 920.91 | [6] |
| GA3 | Vigna radiata | Germinated seeds | 700.92 | [6] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is critical for accurate and reproducible quantification of this compound. The following protocol outlines a general procedure for the extraction and purification of gibberellins from plant tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol (pre-chilled at -20°C)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Ethyl acetate
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
Protocol:
-
Sample Collection and Homogenization:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex thoroughly and incubate at 4°C overnight with gentle shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Purification using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
-
Solvent Partitioning (Optional, for further cleanup):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of water adjusted to pH 2.5-3.0 with formic acid.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Collect the upper ethyl acetate phase. Repeat the extraction two more times.
-
Pool the ethyl acetate fractions and evaporate to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Analysis Protocol
The following is a general LC-MS/MS method that can be optimized for the specific instrumentation available.
Instrumentation:
-
Liquid Chromatograph (e.g., UPLC or HPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for gibberellins.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For other gibberellins, these are well-documented. For example, for GA3, a transition of m/z 345 -> 239 has been used.[5]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for this compound.
Visualizations
Gibberellin Signaling Pathway
Gibberellins exert their effects through a well-defined signaling pathway. The following diagram illustrates the key components and their interactions.
Caption: A simplified diagram of the gibberellin signaling pathway.
Experimental Workflow for this compound Detection
The following diagram outlines the major steps involved in the detection and quantification of this compound from biological samples using LC-MS/MS.
Caption: Experimental workflow for the detection of this compound.
Conclusion
The sensitive and accurate detection of this compound in biological samples is crucial for advancing our understanding of its role in plant biology and for various biotechnological applications. LC-MS/MS stands out as the most reliable and robust method for the quantitative analysis of this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform this compound analysis in their laboratories. Adherence to proper sample preparation techniques and optimization of LC-MS/MS parameters are key to achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive hormonal profiling of complex plant samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of gibberellins in plant tissues by GPC-HPLC-LC/MS. [j.bjfu.edu.cn]
Troubleshooting & Optimization
troubleshooting GA32 experimental variability
Welcome to the Technical Support Center for GA32. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experimental variability and achieve consistent, reproducible results. This compound is an experimental inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[1] Accurate and consistent data is crucial for evaluating its therapeutic potential.
This guide provides answers to frequently asked questions, detailed troubleshooting advice for common experimental issues, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). By blocking PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors like Akt, leading to decreased cell proliferation and survival in susceptible cell lines.[1][2][3]
Q2: How should I store and handle the this compound compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, keep the powder at -20°C, protected from light. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature. Ensure the compound is fully dissolved before diluting it in your experimental buffer or cell culture medium.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound depends on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value in your system. As a starting point, a concentration range of 0.1 nM to 10 µM is often effective. Refer to the table below for typical IC50 values in common cancer cell lines.
Data Presentation: this compound Performance
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, as determined by a 72-hour cell viability assay.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K Mutant | 35 ± 5 |
| PC-3 | Prostate Cancer | Wild-Type | 850 ± 75 |
| A549 | Lung Cancer | Wild-Type | 1200 ± 150 |
| HCT116 | Colorectal Cancer | H1047R Mutant | 50 ± 8 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
Q: My cell viability (e.g., MTT, CellTiter-Glo®) assays show inconsistent results between replicates and experiments. What could be the cause?
A: Variability in cell-based assays is a common challenge.[4][5][6] Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Cell Health and Passage Number:
-
Inconsistent Seeding Density:
-
Cause: Uneven cell numbers across wells will lead to variable results.[6][7]
-
Solution: Ensure your cell suspension is homogenous before plating. Use calibrated pipettes and a consistent technique for seeding. Consider using the outer wells of the plate for media or PBS only to avoid the "edge effect."[6]
-
-
Compound Instability:
-
Cause: this compound might be unstable or precipitate in the cell culture medium over the course of a long incubation.[9]
-
Solution: Visually inspect the wells for any signs of precipitation after adding the compound. You can assess stability by incubating this compound in media for the duration of the assay and then analyzing its concentration via HPLC.
-
-
Assay-Specific Issues:
-
Cause: For colorimetric assays like MTT, the final solubilization step can be a source of variability. For luminescent assays, the signal may not be stable.
-
Solution: Ensure complete and uniform solubilization of formazan crystals in MTT assays. For luminescence-based assays, adhere strictly to the recommended incubation times and ensure there are no bubbles in the wells.[6]
-
Issue 2: No or Weak Inhibition of Akt Phosphorylation in Western Blots
Q: I treated my cells with this compound, but I'm not seeing the expected decrease in phosphorylated Akt (p-Akt) on my Western blot.
A: This suggests a problem with either the experimental conditions, the treatment itself, or the Western blot protocol for detecting phosphoproteins.
Potential Causes & Solutions:
-
Suboptimal Treatment Conditions:
-
Cause: The timing of the treatment and sample collection is critical for observing changes in signaling pathways, which can be transient.[10][11]
-
Solution: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing maximum p-Akt inhibition after this compound treatment.
-
-
Sample Preparation Issues:
-
Cause: Phosphatases in the cell lysate can dephosphorylate your target protein, leading to a weak or absent signal.[11][12][13]
-
Solution: Always work on ice. Use a lysis buffer containing freshly added phosphatase and protease inhibitors.[11][12][13] Store samples in loading buffer, which denatures enzymes, as soon as possible.[11]
-
-
Western Blot Protocol:
-
Cause: Milk, a common blocking agent, contains phosphoproteins (casein) that can increase background and mask the signal from your phospho-specific antibody.[11][13] Phosphate in PBS can also interfere with antibody binding.[10]
-
Solution: Use a protein-free blocking buffer or Bovine Serum Albumin (BSA) instead of milk.[11][13] Use Tris-Buffered Saline (TBS) for all washing and antibody incubation steps.[10]
-
-
Low Target Abundance:
-
Cause: The amount of phosphorylated Akt may be too low to detect with standard loading amounts.[10]
-
Solution: Increase the amount of protein loaded onto the gel. Use a highly sensitive chemiluminescent substrate to enhance signal detection.[10] Always probe for total Akt as a loading control and to confirm that the lack of p-Akt signal is not due to a general absence of the protein.[11]
-
Experimental Protocols & Workflows
Protocol 1: Western Blot for p-Akt Inhibition
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce baseline pathway activation, you may serum-starve cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0, 10, 50, 200 nM) for the predetermined optimal time (e.g., 2 hours). Include a positive control (e.g., growth factor stimulation) if necessary.
-
Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][12]
-
Harvesting: Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C, diluted in 5% BSA in TBST.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours.
-
Treatment: Prepare a serial dilution of this compound. Add 10 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the media. Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Reading: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle control wells (representing 100% viability) and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt signaling pathway.
Caption: A logical workflow for troubleshooting sources of experimental variability.
Caption: Key steps in the Western blot protocol for analyzing p-Akt levels.
References
- 1. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western blot optimization | Abcam [abcam.com]
Technical Support Center: GA32 Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GA32, a potent dual inhibitor of the Androgen Receptor (AR) and Glucocorticoid Receptor (GR).[1] Below you will find troubleshooting advice, quantitative data, and detailed protocols to ensure successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound powder. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions but has high solubility in Dimethyl Sulfoxide (DMSO).[1] For laboratory use, DMSO is the recommended solvent for preparing stock solutions.
Q2: My this compound solution in DMSO appears cloudy or has precipitates. What could be the cause?
A2: There are several potential reasons for this issue:
-
Low-Quality or Old DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in the DMSO will significantly decrease the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO for preparing stock solutions.[1]
-
Insufficient Dissolution Energy: Complete dissolution of this compound in DMSO may require mechanical assistance. Using an ultrasonic bath is recommended to ensure the compound fully dissolves.[1]
-
Concentration Exceeds Solubility Limit: While this compound is highly soluble in DMSO, ensure you are not exceeding the solubility limit of 100 mg/mL.[1] If you require a higher concentration, it may not be achievable.
-
Temperature: Solubility can be temperature-dependent. Ensure your solvent is at room temperature before and during dissolution.
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), the solution should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: I need to prepare an aqueous working solution from my DMSO stock for a cell culture experiment. What is the best practice?
A4: To prepare an aqueous working solution, you should perform a serial dilution of your DMSO stock solution directly into your cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%. Perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects.
Q5: Can I prepare a ready-to-use aqueous solution of this compound for storage?
A5: It is not recommended to store this compound in aqueous solutions for extended periods. The compound's stability in aqueous media is lower than in DMSO, and it may precipitate out of solution over time. Always prepare fresh aqueous working solutions from your DMSO stock immediately before use.
Quantitative Solubility Data
The solubility of this compound in the recommended solvent is summarized in the table below. Note that using high-purity, anhydrous DMSO and sonication is crucial to achieving this concentration.
| Solvent | Concentration (Mass) | Molar Concentration | Method |
| DMSO | 100 mg/mL | 239.53 mM | Ultrasonic assistance required |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (Molecular Weight: 417.48 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder vial and the anhydrous DMSO to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the compound.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is completely clear and no solid particles are visible. This may take several minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Objective: To dilute the this compound DMSO stock solution into an aqueous medium (e.g., cell culture medium) for immediate use in cellular assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment and the final volume of the working solution.
-
Calculate the volume of stock solution needed. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Perform a serial dilution. It is often impractical to directly pipette very small volumes. It is better to first create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution. Then, you can add 100 µL of this intermediate solution to 900 µL of culture medium to get a final concentration of 10 µM.
-
Add the calculated volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium.
-
Immediately vortex or gently pipette up and down to mix thoroughly, ensuring the compound does not precipitate.
-
Use the freshly prepared working solution immediately for your experiment.
-
Crucially , prepare a vehicle control solution containing the same final concentration of DMSO as your experimental samples.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified signaling pathway of this compound as a dual AR/GR inhibitor.
References
GA32 Concentration Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing GA32 concentration for maximum experimental effect. Given that Gibberellin A32 (this compound) is a highly potent gibberellin, careful concentration selection is critical to achieving desired outcomes and avoiding inhibitory effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other gibberellins like GA3?
A1: this compound is a naturally occurring gibberellin, a type of plant hormone that regulates various developmental processes.[1] It is characterized by its high polarity and has been shown to be the most potent gibberellin in certain biological assays, such as the barley endosperm bioassay.[1] Its high potency suggests that it may be effective at lower concentrations compared to the more commonly used Gibberellic Acid (GA3).
Q2: What is the general mechanism of action for gibberellins?
A2: Gibberellins act by binding to a soluble receptor protein called GID1 ("gibberellin-insensitive dwarf mutant 1"). This binding event triggers a conformational change, allowing the GA-GID1 complex to interact with DELLA proteins, which are transcriptional regulators that repress growth. The interaction with the GA-GID1 complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of these repressor proteins allows for the expression of genes that promote cell growth and elongation.
Q3: What is a typical starting concentration range for optimizing this compound in in vitro experiments?
A3: Due to the high potency of this compound, it is recommended to start with a lower concentration range than what is typically used for GA3. A broad starting range for this compound optimization in a new experimental system would be from 0.001 mg/L to 1 mg/L (approximately 2.6 nM to 2.6 µM). For initial screening, a logarithmic dilution series (e.g., 0.001, 0.01, 0.1, 1 mg/L) is recommended.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of gibberellins can be limited in water. It is recommended to first dissolve the this compound powder in a small amount of a suitable organic solvent like ethanol or DMSO. For a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of the chosen solvent. This stock solution can then be sterile-filtered and diluted into your aqueous culture medium to the desired final concentration. Always prepare fresh dilutions for each experiment and store the stock solution at -20°C.
Q5: Are there any known effects of gibberellins in mammalian systems?
A5: Research on the effects of gibberellins in mammalian systems is limited. Some studies have shown that high concentrations of gibberellin can reduce human sperm motility in vitro.[2] Another study suggested that gibberellic acid can enhance the activity of mammalian guanylate cyclase, an enzyme involved in various physiological processes.[3] However, the specific effects of this compound in mammalian cells are not well-documented, necessitating careful dose-response studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations. | - Concentration too low: this compound may require a higher concentration in your specific experimental system. - Degradation of this compound: Improper storage or handling of the stock solution. - Cell line insensitivity: The target cells may lack the necessary receptors or signaling components. | - Perform a wider range of concentration testing, including higher concentrations. - Prepare a fresh stock solution of this compound. - Verify the expression of potential gibberellin receptors (GID1 homologs) in your cell line, if possible. |
| Inconsistent results between experiments. | - Inaccurate dilutions: Errors in preparing working solutions from the stock. - Variability in cell culture conditions: Changes in cell density, passage number, or media composition. - Precipitation of this compound: Poor solubility in the final culture medium. | - Use calibrated pipettes and perform serial dilutions carefully. - Standardize cell culture protocols, including seeding density and passage number. - Ensure the final concentration of the organic solvent from the stock solution is low and does not cause precipitation. Consider a brief sonication of the final medium. |
| Inhibitory or toxic effects observed. | - Concentration too high: The high potency of this compound can lead to inhibitory effects at concentrations that would be optimal for other gibberellins. | - Test a range of lower concentrations, including those in the nanomolar range. |
| Precipitate forms in the culture medium. | - Poor solubility: this compound may not be fully soluble in the aqueous medium at the tested concentration. | - Increase the initial solvent volume for the stock solution to ensure complete dissolution before diluting into the medium. - Lower the final concentration of this compound. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal concentration of this compound for a desired biological effect (e.g., cell proliferation, differentiation, or gene expression).
Materials:
-
This compound powder
-
Ethanol or DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Assay-specific reagents (e.g., MTT, AlamarBlue, or reagents for RNA extraction)
-
Plate reader or other analytical instrument
Procedure:
-
Preparation of this compound Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of ethanol or DMSO to dissolve the powder completely.
-
Vortex briefly and ensure no solid particles are visible.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions from your stock solution in the cell culture medium. For a starting range of 0.001, 0.01, 0.1, and 1 mg/L, you would perform the following serial dilutions.
-
Include a vehicle control (medium with the same final concentration of ethanol or DMSO as the highest this compound concentration).
-
-
Treatment of Cells:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for a duration determined by your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Assessment of Biological Effect:
-
Perform your chosen assay (e.g., MTT assay for proliferation, specific staining for differentiation, or RT-qPCR for gene expression) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the data to determine the concentration of this compound that produces the maximum desired effect. Plot the response versus the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Proliferation
| This compound Concentration (mg/L) | Absorbance (OD 570nm) - Background | % Proliferation (relative to Vehicle Control) |
| Vehicle Control (0) | 0.85 ± 0.05 | 100% |
| 0.001 | 0.92 ± 0.06 | 108% |
| 0.01 | 1.15 ± 0.08 | 135% |
| 0.1 | 1.35 ± 0.09 | 159% |
| 1 | 1.05 ± 0.07 | 124% |
| 10 | 0.75 ± 0.05 | 88% |
Note: The above data is illustrative and should be replaced with experimental results.
Visualizations
Caption: Gibberellin Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
References
- 1. This compound: A Polar Gibberellin with High Biological Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro effects of gibberellin on human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellic acid, a plant growth hormone, enhances mammalian guanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinase Activity Assays
A Note on Terminology: The term "GA32 assay" is not standard in scientific literature. This guide interprets "this compound" as referring to a [γ-32P]ATP Kinase Assay , a foundational method for measuring the activity of a protein kinase. The "32" is inferred to denote the use of the phosphorus-32 radioisotope.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in [γ-32P]ATP kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the [γ-32P]ATP kinase assay?
The [γ-32P]ATP kinase assay is a highly sensitive method to measure the activity of a protein kinase.[1] It quantifies the transfer of a radiolabeled gamma-phosphate from [γ-32P]ATP to a specific substrate (a protein or peptide) by the kinase.[1] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase's activity.[1]
Q2: What are the most common sources of interference in a [γ-32P]ATP kinase assay?
Common sources of interference include:
-
Contaminating enzymes in cell lysates: Endogenous kinases can lead to background phosphorylation, while phosphatases can remove the radiolabeled phosphate from the substrate, reducing the signal.[2][3]
-
High background signal: This can be caused by non-specific binding of [γ-32P]ATP to the substrate, reaction components, or separation medium (e.g., phosphocellulose paper).[4] Radiolabeled contaminants in the [γ-32P]ATP stock can also contribute to high background.[4]
-
Sub-optimal reaction conditions: Incorrect concentrations of ATP, substrate, or kinase, as well as non-optimal temperature or incubation time, can lead to inaccurate results.[5][6]
-
Reagent instability: ATP and the kinase itself can degrade if not handled and stored properly.[6]
Q3: How can I reduce background signal in my assay?
To reduce high background, consider the following:
-
Include a "no-kinase" control: This is essential to determine the level of background signal that is not due to the activity of your kinase of interest.[5]
-
Optimize washing steps: If using a separation method like phosphocellulose paper, ensure that the washing steps are stringent enough to remove unincorporated [γ-32P]ATP.[4]
-
Use high-purity reagents: Ensure that your [γ-32P]ATP, buffers, and kinase preparations are of high quality and free from contaminants.[6]
-
Check for substrate-independent activity: Run a control reaction without the substrate to see if other components in your reaction are being phosphorylated.
Q4: My kinase activity is lower than expected. What are the possible causes?
Low or absent kinase activity can be due to several factors:
-
Inactive kinase: The kinase may have degraded due to improper storage or handling. Prepare fresh reagents and keep them on ice.[6]
-
Presence of phosphatase activity: If using cell lysates, endogenous phosphatases may be dephosphorylating your substrate.[2] The inclusion of phosphatase inhibitors is recommended.[2]
-
Incorrect buffer composition: The pH, salt concentration, or the presence of inhibitors in your buffer can suppress kinase activity.[6]
-
Sub-optimal substrate or ATP concentration: Ensure that the concentrations of your substrate and ATP are optimal for the kinase you are studying. For some kinases, a high concentration of ATP is needed for robust activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during [γ-32P]ATP kinase assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contaminated reagents (e.g., ATPases or kinases in preparations).[6] | Use fresh, high-purity reagents. Prepare fresh ATP solutions for each experiment and ensure the kinase preparation is pure.[6] |
| Non-specific binding of [γ-32P]ATP to the substrate or filter paper. | Include a "no-kinase" control to quantify background.[5] Optimize the washing procedure to effectively remove unbound [γ-32P]ATP.[4] | |
| Incubation time for the kinase reaction is too long.[6] | Perform a time-course experiment to determine the linear range of the kinase reaction and avoid over-incubation.[6] | |
| Low or No Signal | Inactive kinase due to degradation. | Prepare fresh kinase dilutions for each experiment and always keep the enzyme on ice.[6] |
| Presence of phosphatases in the sample (especially in cell lysates).[2] | Add phosphatase inhibitors to the lysis buffer and kinase reaction.[2] | |
| Sub-optimal concentrations of kinase, substrate, or ATP.[6] | Titrate each component to find the optimal concentration. Ensure ATP concentration is at or above the KM of the kinase.[6] | |
| High Variability Between Replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of all reaction components. |
| Temperature fluctuations across the assay plate.[6] | Ensure all reagents and the assay plate are at a stable and uniform temperature before starting the reaction.[6] | |
| Instability of reagents during the experiment. | Prepare reagents fresh, keep them on ice, and use them within a short timeframe.[6] |
Experimental Protocols
General Protocol for a [γ-32P]ATP Kinase Assay
This protocol provides a general framework for a kinase assay using an immunoprecipitated kinase and a model substrate. Optimization of specific conditions is recommended for each kinase-substrate pair.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.7), 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, 0.1% Triton X-100, and a cocktail of protease and phosphatase inhibitors (e.g., 0.2 mM sodium orthovanadate, 100 mM sodium fluoride, 50 mM β-glycerophosphate).[5]
-
Kinase Reaction Buffer (2X): 20 mM HEPES (pH 8.0), 20 mM MgCl₂.[5]
-
ATP Stock: Prepare a stock solution of non-radiolabeled ATP. The final concentration in the assay should be optimized, but a starting point is often around 200 μM.
-
[γ-32P]ATP: Typically used at a concentration of 0.5 μCi per reaction.
-
Substrate: Prepare a stock solution of the protein or peptide substrate. The optimal concentration will vary.
2. Immunoprecipitation of Kinase:
-
Add 2 µL of the appropriate antibody to 200 µL of cell lysate (approximately 1 mg/mL total protein).[7]
-
Incubate at 4°C for 1 hour with gentle rocking.[7]
-
Add 30 µL of a 50% slurry of protein A/G sepharose beads to the lysate.[5]
-
Incubate at 4°C for another hour with rocking.[5]
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 30 seconds at 4°C).[5]
-
Wash the beads three times with 1 mL of bead wash buffer (e.g., 1 M NaCl, 20 mM Tris pH 7.4).[5]
-
Wash the beads once with 1X kinase reaction buffer.[5]
-
Carefully remove as much of the buffer as possible without disturbing the beads.[5]
3. Kinase Reaction:
-
Prepare a reaction mixture containing the kinase reaction buffer, substrate, non-radiolabeled ATP, and [γ-32P]ATP.
-
Initiate the reaction by adding the reaction mixture to the beads containing the immunoprecipitated kinase.
-
Incubate at 30°C for a predetermined optimal time (e.g., 20-30 minutes).[8]
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.[8]
4. Detection and Analysis:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the protein bands.[8]
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Quantify the incorporated radioactivity using a phosphorimager and densitometry software.[8]
-
Calculate the specific activity of the kinase, typically expressed as nanomoles of phosphate transferred per minute per milligram of kinase.[5]
Visualizations
Experimental Workflow
Caption: Workflow for a typical [γ-32P]ATP kinase assay.
Simplified mTORC1 Signaling Pathway
Caption: Key kinases in the mTORC1 signaling pathway.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Using protein kinase and protein phosphatase inhibitors to dissect protein phosphorylation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com.br [promega.com.br]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Direct kinase assay via radioactive 32P-γ-ATP [bio-protocol.org]
Technical Support Center: Improving the Reproducibility of GA32 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the novel anti-cancer agent, GA32.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the downstream activation of pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in EGFR-overexpressing cancer cells.
Q2: What are the common sources of variability in this compound in vitro experiments?
A2: Variability in in vitro experiments with this compound can arise from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, confluency), variations in the concentration and stability of this compound working solutions, and differences in assay protocols and reagents. Adherence to standardized protocols and rigorous quality control of reagents are crucial for minimizing variability.[1][2]
Q3: How can I be sure my this compound is active?
A3: The bioactivity of this compound can be confirmed by including a positive control cell line known to be sensitive to EGFR inhibitors. A dose-response curve should be generated to determine the IC50 value, which should fall within a consistent, predetermined range. Any significant deviation may indicate a problem with the compound's integrity or the experimental setup.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is most soluble in dimethyl sulfoxide (DMSO) for in vitro use. Stock solutions should be prepared at a high concentration (e.g., 10 mM) in anhydrous DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use calibrated pipettes and consistent technique. |
| IC50 value is significantly higher than expected | - this compound degradation- Cell line has developed resistance- Incorrect this compound concentration | - Prepare fresh this compound dilutions from a new stock aliquot.- Perform STR profiling to confirm cell line identity and check for resistance markers.- Verify the concentration of the stock solution. |
| No dose-dependent effect observed | - Inactive this compound- Cell line is not sensitive to EGFR inhibition- Assay interference | - Test this compound on a sensitive positive control cell line.- Confirm EGFR expression and dependency in your cell line.- Ensure the assay reagents are compatible with this compound and the chosen solvent. |
Variable Protein Expression in Western Blots
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent phosphorylation levels of EGFR or downstream targets (e.g., ERK, Akt) | - Variation in this compound treatment time- Differences in protein extraction efficiency- Inconsistent loading amounts | - Synchronize the start of this compound treatment for all samples.- Use a consistent lysis buffer and protocol.- Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. |
| Weak or no signal for target proteins | - Poor antibody quality- Insufficient protein loaded- Over-stripping of the membrane | - Use a validated antibody at the recommended dilution.- Increase the amount of protein loaded.- Optimize stripping conditions or use a fresh blot. |
| High background on the blot | - Antibody concentration is too high- Insufficient blocking- Inadequate washing | - Titrate the primary and secondary antibody concentrations.- Increase the blocking time or use a different blocking agent.- Increase the number and duration of wash steps. |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Protocol for Phospho-EGFR
-
Cell Treatment and Lysis: Treat cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: A logical workflow for troubleshooting irreproducible results.
References
Technical Support Center: GA32 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Gibberellin A32 (GA32). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this highly potent and polar gibberellin.
I. Troubleshooting Guide: this compound Purification
This compound is distinguished as the most polar of the currently known gibberellins, a property that presents unique challenges during its purification. This guide provides troubleshooting for common issues encountered during the purification of this compound, with a focus on chromatographic methods.
Common Problems and Solutions in this compound Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor retention of this compound on Reverse-Phase (e.g., C18) columns | This compound is highly polar and has low affinity for the nonpolar stationary phase. | • Use a column with a more polar stationary phase (e.g., C8, Cyano, or Phenyl). • Employ a highly aqueous mobile phase with a low percentage of organic modifier (e.g., 95-100% water). • Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is specifically designed for polar analytes. |
| Co-elution of this compound with other polar impurities | Insufficient separation selectivity of the chromatographic system. | • Optimize the mobile phase gradient, making it shallower to improve resolution. • Adjust the pH of the mobile phase to alter the ionization state of this compound and impurities, which can significantly impact retention and selectivity. • Explore the use of ion-pair chromatography by adding a suitable ion-pairing reagent to the mobile phase to enhance the retention of the anionic this compound. |
| Peak tailing for this compound | Secondary interactions between this compound and the stationary phase (e.g., silanol interactions on silica-based columns). | • Use an end-capped reverse-phase column to minimize silanol interactions. • Add a small amount of a competitive agent, like triethylamine (TEA), to the mobile phase to block active sites on the stationary phase. • Operate at a lower pH to suppress the ionization of residual silanol groups. |
| Low recovery of this compound after purification | Adsorption of the highly polar this compound onto glassware or column hardware. | • Silanize all glassware to reduce active sites for adsorption. • Use PEEK or other inert materials for tubing and fittings in the chromatography system. • Ensure complete elution from the column by using a strong solvent in the final step of the gradient or during column washing. |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or column equilibration. | • Ensure the mobile phase is thoroughly mixed and degassed. • Use a column oven to maintain a constant temperature. • Adequately equilibrate the column with the initial mobile phase conditions before each injection. |
II. Frequently Asked Questions (FAQs)
A. This compound Synthesis
Q1: What are the primary challenges in the chemical synthesis of this compound?
-
Stereochemical Control: Establishing the correct relative and absolute stereochemistry at numerous chiral centers is a primary hurdle.
-
Functional Group Manipulations: The presence of multiple reactive functional groups, such as hydroxyls, lactones, and carboxylic acids, requires a carefully planned protection and deprotection strategy.
-
Ring System Construction: Building the complex fused ring system often involves intricate and low-yield cyclization reactions.
Q2: Are there any known precursors or starting materials for this compound synthesis?
While a specific, documented total synthesis of this compound is not prevalent in the reviewed literature, gibberellic acid (GA3) is often utilized as a versatile and inexpensive chiral starting material for the synthesis of various gibberellin derivatives and other bioactive molecules. The functional groups present in GA3 offer a platform for a variety of stereoselective transformations.
Q3: How can I monitor the progress of a this compound synthesis reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common techniques for monitoring reaction progress. Due to the high polarity of this compound, a polar mobile phase will likely be required for TLC analysis. For HPLC, a reverse-phase method with a highly aqueous mobile phase or a HILIC method would be suitable for tracking the appearance of the polar product and the disappearance of less polar starting materials. Mass spectrometry can be used to confirm the mass of the desired product in reaction aliquots.
B. This compound Purification
Q4: What is the recommended first step for purifying this compound from a crude extract?
For purification from a crude plant extract, a preliminary fractionation step is advisable. A common procedure involves using C18 reverse-phase material to separate the extract into fractions containing gibberellin precursors and another containing free gibberellins and their conjugates. This initial cleanup helps to remove pigments and other interfering substances before proceeding to higher resolution chromatographic steps.
Q5: What type of chromatography is most effective for this compound purification?
Given its high polarity, reverse-phase high-performance liquid chromatography (RP-HPLC) with a highly aqueous mobile phase is a primary technique. However, for enhanced retention and separation of highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. Immunoaffinity chromatography, which utilizes antibodies specific to gibberellins, can also be a very powerful and selective purification method.
Q6: How can I improve the resolution and purity of my this compound sample?
To improve resolution and purity, consider the following:
-
Optimize the Gradient: Use a shallow gradient in your HPLC method to better separate this compound from closely eluting impurities.
-
Employ Orthogonal Techniques: Combine different purification methods that rely on different separation principles. For example, follow a reverse-phase separation with an ion-exchange or HILIC step.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and additives are of high purity to avoid introducing contaminants.
Q7: My this compound seems to be degrading during purification. What can I do?
Gibberellins can be sensitive to harsh pH conditions and high temperatures.
-
Maintain Neutral pH: Whenever possible, work with buffers close to neutral pH.
-
Work at Low Temperatures: Perform purification steps at 4°C to minimize degradation.
-
Avoid Prolonged Exposure to Solvents: Minimize the time the sample spends in solution, and evaporate solvents under reduced pressure at low temperatures.
III. Experimental Protocols and Methodologies
General Protocol for Gibberellin Extraction and Initial Purification
This protocol is a general guideline for the extraction and initial purification of gibberellins from plant tissue and can be adapted for this compound.
-
Extraction:
-
Homogenize fresh plant material in 80% methanol.
-
Stir the homogenate overnight at 4°C.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Initial C18 Sep-Pak Cleanup:
-
Condition a C18 Sep-Pak cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the gibberellins with 80% methanol.
-
-
Solvent Partitioning (Optional):
-
Adjust the pH of the eluate to 2.5 and partition against ethyl acetate. The free gibberellins will move into the ethyl acetate phase.
-
Back-extract the aqueous phase with ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
IV. Visualizations
Logical Workflow for this compound Purification Troubleshooting
Technical Support Center: Gibberellin A32 (GA32) Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Gibberellin A32 (GA32) during storage. Given that specific stability data for this compound is limited, the following recommendations are based on established best practices for the broader class of gibberellins, particularly the well-studied Gibberellic Acid (GA3).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: The main factors contributing to the degradation of gibberellins like this compound are exposure to moisture, alkaline conditions, high temperatures, and light.[1][2][3] Dry, solid this compound is relatively stable; however, in aqueous solutions, it can undergo hydrolysis, particularly at a non-neutral pH.[4][5]
Q2: How should I store my solid this compound powder?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][6] For long-term storage, refrigeration is recommended.[1] Ensure the container is well-sealed to prevent moisture absorption, as gibberellins can be hygroscopic.[1]
Q3: What is the recommended way to prepare and store this compound stock solutions?
A3: It is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be prepared in a suitable organic solvent or a slightly acidic aqueous buffer and stored at -20°C or -80°C for short periods.[7] Avoid alkaline conditions, as they promote rearrangement to less biologically active compounds.[3][4]
Q4: I've noticed a decrease in the biological activity of my this compound. What could be the cause?
A4: A loss of biological activity is a strong indicator of degradation. This can be caused by improper storage of either the solid compound or, more commonly, a stock solution.[5] Degradation often involves the hydrolysis of the lactone ring, leading to the formation of inactive products like gibberellenic acid.[5] To confirm degradation, you can perform analytical tests such as HPLC.
Q5: Can I autoclave my media with this compound already added?
A5: It is generally not recommended to autoclave media containing gibberellins. The high temperatures can lead to significant degradation. Instead, prepare a stock solution of this compound, filter-sterilize it through a 0.22 µm membrane, and add it to the autoclaved and cooled media.
Recommended Storage Conditions for this compound
To ensure the longevity and potency of your this compound, adhere to the following storage conditions.
| Parameter | Solid this compound | This compound Stock Solution |
| Temperature | 2-8°C (Refrigerator)[1] | -20°C (Short-term) or -80°C (Long-term)[7] |
| Light | Store in the dark (amber vial or in a dark cabinet)[3] | Store in the dark (amber vial or wrapped in foil)[3] |
| Atmosphere | Dry, inert atmosphere if possible | Headspace flushed with inert gas (e.g., argon or nitrogen) |
| Container | Tightly sealed, airtight container[1][8] | Tightly sealed vial with a secure cap |
| Moisture | Avoid exposure to moisture[1] | Use anhydrous solvents if possible |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a given formulation or under specific storage conditions by monitoring its concentration over time.
Objective: To quantify the remaining intact this compound and detect the appearance of degradation products.
Materials:
-
This compound standard of known purity
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 5 µm particle size, 150 x 4.6 mm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic or acetic acid)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare your this compound formulation or solution to be tested at a known initial concentration.
-
Divide the sample into aliquots for storage under the desired conditions (e.g., different temperatures, light exposure).
-
At each time point (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot.
-
Dilute the sample with the mobile phase to fall within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and acidified water is often effective. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Gibberellins typically lack a strong chromophore, so detection is usually done at a low wavelength, around 208-210 nm.[9]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Run the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the test samples from each time point.
-
Quantify the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visual Guides
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound storage issues.
References
- 1. m.plantgrowthhormones.com [m.plantgrowthhormones.com]
- 2. Unlock the Full Potential of Your Crops with PGR Storage Solutions [bulkagrochem.com]
- 3. dayilongagrochemical.com [dayilongagrochemical.com]
- 4. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]
- 9. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
Technical Support Center: Optimizing Incubation Time for Gibberellic Acid (GA3) Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times in experiments involving Gibberellic Acid (GA3). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration and incubation time for GA3 in plant-based experiments?
A1: For initial experiments, particularly in seed germination and seedling growth, a common starting point is a 24-hour soaking period.[1] Concentrations can vary significantly depending on the plant species and the desired effect, ranging from 50 ppm to 500 ppm.[2][3]
Q2: How does the optimal incubation time for GA3 vary between different plant species?
A2: The optimal incubation time is highly species-dependent. For example, in potato tubers, effective sprouting was achieved with dipping durations from 6 to 24 hours.[2] In contrast, some seed germination protocols recommend a standard 24-hour soaking time.[1] It is crucial to conduct a time-course experiment to determine the ideal duration for your specific plant of interest.
Q3: Are there established protocols for using GA3 in mammalian cell culture?
A3: Yes, studies have explored the effects of GA3 on various mammalian cell lines. For instance, in studies with human keratinocytes and epidermoid carcinoma cells, incubation times of up to 96 hours with GA3 concentrations ranging from 0.5 to 4 mM have been used.[1] Another study involving a GA derivative on breast and colon cancer cells utilized a chronic exposure of 12 weeks.[4]
Q4: What are the key considerations when preparing a GA3 solution?
A4: GA3 powder does not readily dissolve in water. It is recommended to first dissolve the powder in a small amount of ethanol or another suitable solvent before diluting it to the final concentration with distilled water.[1] For sterile applications like cell culture, the final solution should be filter-sterilized.
Q5: Can prolonged incubation with GA3 be toxic to cells?
A5: While GA3 is a naturally occurring plant hormone, high concentrations and extended incubation periods can have toxic effects. In a study on frog embryos, toxicity was observed after 96 hours of exposure.[2][5] For mammalian cells, cytotoxicity assays are recommended to determine the optimal non-toxic concentration and incubation time for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no response to GA3 treatment in plants | Incorrect concentration, insufficient incubation time, or poor seed/plant viability. | Conduct a dose-response and time-course experiment to identify the optimal parameters. Test the viability of untreated seeds or plants as a control.[1] |
| Abnormal plant growth (e.g., excessive elongation) | GA3 concentration is too high. | Reduce the concentration of GA3 in your experiments. Start with a lower concentration range and titrate up to the desired effect. |
| Variability in results between replicate experiments | Inconsistent preparation of GA3 solution, or variations in experimental conditions (e.g., temperature, light). | Ensure GA3 is fully dissolved and the solution is homogenous. Standardize all experimental parameters, including temperature, light exposure, and humidity. |
| Unexpected cytotoxicity in mammalian cell cultures | GA3 concentration is too high, or the incubation period is too long for the specific cell line. | Perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic threshold of GA3 for your cells. Test a range of concentrations and incubation times. |
| Precipitation of GA3 in culture medium | Poor solubility of GA3 in aqueous solutions. | Ensure the stock solution of GA3 is properly prepared by first dissolving it in a small amount of a suitable solvent before adding it to the aqueous medium. |
Experimental Protocols & Data
Data Presentation: Optimizing GA3 Incubation Time
Table 1: Incubation Time and Concentration for GA3 in Plant-Based Experiments
| Plant Species | Experimental Goal | GA3 Concentration | Incubation/Soaking Time | Reference |
| Potato (Solanum tuberosum) | Dormancy breaking and sprouting | 50, 100, 150 ppm | 6, 12, 18, 24 hours | [2] |
| Tinospora cordifolia | Seed germination | 100, 300, 500 ppm | 24 hours | [3] |
| Christmas Palm (Veitchia merrillii) | Seed germination and growth | 200 ppm | 48 hours | [6] |
| Penstemon digitalis | Seed germination | 500, 1000 mg∙L–1 | 24 hours | [7] |
Table 2: Incubation Time and Concentration for GA3 in Animal & Human Cell-Based Assays
| Cell Type | Experimental Focus | GA3/Derivative Concentration | Incubation Time | Reference |
| Human Keratinocytes (HaCaT) & Epidermoid Carcinoma (A431) cells | ER Stress and Differentiation | 0.5, 1, 2, 4 mM | Up to 96 hours | [1] |
| Breast Cancer (MCF-7) & Colon Cancer (HCT116) cells | Chemosensitivity | 1 µM (GA-13315) | 12 weeks | [4] |
| Frog (Xenopus laevis) embryos | Toxicity and Teratogenicity | 1-1300 mg/L | 96 hours | [2][5] |
| Adipose-derived Stem Cells | α-amylase expression | 1 mM | Up to 21 days | [8] |
Experimental Methodologies
1. General Protocol for Optimizing GA3 Incubation Time in Seed Germination:
-
Prepare GA3 Stock Solution: Dissolve a known weight of GA3 powder in a small volume of 70% ethanol. Dilute with sterile distilled water to the desired stock concentration.
-
Seed Sterilization: Surface sterilize seeds with a short wash in 70% ethanol followed by a soak in a dilute sodium hypochlorite solution. Rinse thoroughly with sterile distilled water.
-
Time-Course Experiment Setup: Aliquot seeds into separate sterile containers. Add GA3 solutions of varying concentrations to each container. Include a control group with only sterile distilled water.
-
Incubation: Incubate the seeds for different durations (e.g., 6, 12, 24, 48 hours) at a constant temperature and in the dark.
-
Plating and Germination: After the incubation period, plate the seeds on a suitable sterile medium (e.g., MS medium).
-
Data Collection: Monitor and record the germination rate at regular intervals.
-
Analysis: Plot the germination rate against the incubation time for each concentration to determine the optimal incubation period.
2. Protocol for Cytotoxicity and Incubation Time Optimization of GA3 in Mammalian Cells:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
GA3 Treatment: Prepare serial dilutions of GA3 in the appropriate cell culture medium. Remove the old medium from the cells and add the GA3-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve GA3).
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay, such as the MTT or resazurin assay, according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot cell viability against incubation time to identify the non-toxic incubation range for your desired GA3 concentration.
Visualizations
Gibberellin Signaling Pathway
References
- 1. Gibberellic Acid Initiates ER Stress and Activation of Differentiation in Cultured Human Immortalized Keratinocytes HaCaT and Epidermoid Carcinoma Cells A431 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chronic exposure to the gibberellin derivative GA-13315 sensitizes breast cancer MCF-7 cells but not colon cancer HCT116 cells to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. cipac.org [cipac.org]
- 7. Continuous gibberellin A3 exposure from weaning to sexual maturity induces ovarian granulosa cell apoptosis by activating Fas-mediated death receptor signaling pathways and changing methylation patterns on caspase-3 gene promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gibberellic acid induces α-amylase expression in adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the PI3K Pathway: A Comparative Guide to Taselisib (GDC-0032) for Researchers
For drug development professionals and researchers focused on oncology, the phosphatidylinositol 3-kinase (PI3K) signaling pathway represents a critical therapeutic target. Dysregulation of this pathway is a common event in many cancers, driving tumor cell growth, proliferation, and survival.[1][2] This guide provides a comprehensive analysis of the biological effects of Taselisib (GDC-0032), a potent and selective inhibitor of Class I PI3K, with a focus on its performance compared to other PI3K inhibitors.
Taselisib (GDC-0032): Mechanism of Action and Preclinical Efficacy
Taselisib is an orally bioavailable small molecule that selectively inhibits the α, δ, and γ isoforms of PI3K, with significantly less activity against the β isoform.[3][4][5] This β-sparing profile is noteworthy, as the different isoforms of PI3K have distinct roles in normal physiology and in cancer. The primary mechanism of action for Taselisib involves targeting the ATP-binding pocket of the p110α catalytic subunit of PI3K, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[6] This, in turn, inhibits downstream signaling through key effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis.[1][2][6]
Preclinical studies have consistently demonstrated that Taselisib exhibits enhanced potency in cancer cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit.[1][2][3] This increased activity in PIK3CA-mutant models suggests a potential patient selection strategy for clinical development.[1][2]
Comparative Analysis of PI3K Inhibitors
The landscape of PI3K inhibitors is diverse, with several agents having been evaluated in clinical trials. A comparison of Taselisib with other notable PI3K inhibitors is crucial for understanding its relative strengths and weaknesses. The following table summarizes key characteristics of Taselisib in comparison to Alpelisib and Buparlisib.
| Feature | Taselisib (GDC-0032) | Alpelisib (BYL719) | Buparlisib (BKM120) |
| Target Specificity | α, δ, γ selective (β-sparing)[3][4][5] | α-specific[7][8] | Pan-PI3K (all Class I isoforms)[7][8] |
| PIK3CA Mutant Potency | Enhanced[1][2][3] | Enhanced[8] | Active, but less selective[8] |
| Common Grade ≥3 Adverse Events | Diarrhea, hyperglycemia, rash, stomatitis[4][6][9] | Hyperglycemia, rash, diarrhea[8] | Hyperglycemia, rash, depression, anxiety[8] |
| Regulatory Status | Investigational | Approved for certain breast cancers | Investigational |
Clinical Trial Data Summary
Taselisib has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies, primarily in patients with advanced solid tumors, including breast cancer.[6][9][10][11] The following table summarizes key findings from a selection of these trials.
| Trial Identifier | Phase | Patient Population | Key Findings |
| NCT01296555 | Phase I | Advanced solid tumors with PIK3CA mutations | Confirmed response rate of 36% in PIK3CA-mutant tumors.[6] Dose-limiting toxicities observed at higher doses.[6] |
| NCT01862081 | Phase Ib | HER2+ advanced breast cancer | Combination with HER2-directed therapies showed promising efficacy but also significant toxicities.[9][12] |
| SANDPIPER (NCT02340221) | Phase III | ER+/HER2-, PIK3CA-mutant metastatic breast cancer | Modest improvement in progression-free survival with Taselisib + fulvestrant vs. placebo + fulvestrant.[8] |
Experimental Protocols
To facilitate the replication and validation of findings related to Taselisib, detailed experimental protocols are essential. Below is a representative protocol for assessing the anti-proliferative effects of Taselisib in a cancer cell line.
Protocol: Cell Viability Assay
-
Cell Culture: Culture PIK3CA-mutant (e.g., MCF7) and wild-type (e.g., MDA-MB-231) breast cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Taselisib (GDC-0032) and a vehicle control (e.g., DMSO). Treat the cells with varying concentrations of the compound for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Visualizing the Biological Context
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract 370: The PI3K inhibitor, taselisib (GDC-0032), has enhanced potency in PIK3CA mutant models through a unique mechanism of action | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Abstract PD5-2: Ph1b study of the PI3K inhibitor taselisib (GDC-0032) in combination with letrozole in patients with hormone receptor-positive advanced breast cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors [frontiersin.org]
- 9. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I evaluation of the PI3 kinase (PI3K) inhibitor taselisib (GDC-0032) in multiple locally advanced or metastatic <i>PIK3CA</i> mutant solid tumor types. - ASCO [asco.org]
- 11. Phase II Study of Taselisib (GDC-0032) in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. [clin.larvol.com]
A Comparative Guide to the Efficacy of Gibberellin A32 (GA32) and Gibberellic Acid (GA3)
For researchers, scientists, and professionals in drug and agricultural development, the selection of an appropriate plant growth regulator is paramount for achieving desired outcomes. This guide provides an objective comparison of the efficacy of Gibberellin A32 (GA32) and a prevalent alternative, Gibberellic Acid (GA3). The information presented is based on available experimental data to facilitate an informed decision-making process.
Overview of this compound and GA3
Gibberellins are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence.[1][2][3][4] Gibberellic Acid (GA3) is one of the most well-known and widely used gibberellins in agriculture and research.[5][6][7] Gibberellin A32 (this compound) is a more polar gibberellin that has demonstrated high biological potency in specific assays.
Comparative Efficacy Data
The efficacy of gibberellins can be compared across various bioassays that measure specific physiological responses. A key assay for gibberellin activity is the barley endosperm bioassay, which measures the induction of α-amylase, an enzyme that breaks down starch into sugars.
| Bioassay | Compound | Key Findings |
| Barley Endosperm Bioassay | This compound | Described as the most potent of all gibberellins tested in this assay. This suggests a higher sensitivity of barley endosperm tissue to this compound compared to other gibberellins. |
| GA3 | Also highly active in this bioassay, it is often used as a standard for comparison. The assay shows a linear response to GA3 concentration between 10⁻⁹ and 10⁻⁷ M on a logarithmic scale.[8] | |
| Dwarf Pea Bioassay | This compound | While specific quantitative data for this compound in this assay is not readily available, its high potency in other assays suggests it would be effective in promoting epicotyl elongation. |
| GA3 | Known to stimulate epicotyl growth at concentrations as low as 1 nanogram, demonstrating its effectiveness in promoting stem elongation.[3] | |
| Fruit Development | This compound | Noted for its activity in promoting the growth of unpollinated apricot ovaries, resulting in a normal length-to-diameter ratio. |
| GA3 | Widely used to increase fruit size and yield in various crops, including grapes, citrus, and pineapple.[9][10][11][12] For example, a 50 mg/l GA3 treatment was shown to be most effective in promoting the flesh weight of pineapple fruit.[12] |
Experimental Protocols
Barley Endosperm Bioassay
This bioassay is a standard method for quantifying the biological activity of gibberellins.
Objective: To determine the concentration of reducing sugars released from barley endosperm in response to gibberellin treatment, which is proportional to the gibberellin concentration.[3]
Methodology:
-
Seed Preparation: Barley seeds are cut in half, and the half containing the embryo is discarded. The remaining embryo-less half-seeds are used for the assay.[8][13]
-
Sterilization: The half-seeds are surface sterilized to prevent microbial contamination. This can be achieved by treatment with half-strength Clorox for 10 minutes, followed by rinses with sterile water.[13]
-
Incubation: The sterilized half-seeds are placed in a sterile petri dish with a buffer solution. The test solutions of this compound or GA3 at various concentrations are added. A control with only the buffer solution is also prepared.[3][13]
-
Assay: The plates are incubated for 1-2 days. During this time, the gibberellin induces the aleurone layer of the endosperm to produce and secrete α-amylase, which digests the starch in the endosperm into reducing sugars.[3]
-
Quantification: After incubation, the amount of reducing sugar in the surrounding medium is quantified. This is often done using a colorimetric method, such as the reaction with Benedict's solution, where the color change is proportional to the concentration of reducing sugars.[13]
-
Data Analysis: A standard curve is generated using known concentrations of GA3. The activity of this compound is then determined by comparing the amount of reducing sugar it produces to the standard curve.
Signaling Pathway and Experimental Workflow Visualization
Gibberellin Signaling Pathway
Gibberellins initiate a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of plant growth. This derepression allows for the expression of genes that promote growth and development.[1][2][14][15]
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. Validate User [academic.oup.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fbn.com [fbn.com]
- 6. curresweb.com [curresweb.com]
- 7. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 8. repository.rothamsted.ac.uk [repository.rothamsted.ac.uk]
- 9. biochemjournal.com [biochemjournal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Plant growth regulators | ontario.ca [ontario.ca]
- 12. researchgate.net [researchgate.net]
- 13. ableweb.org [ableweb.org]
- 14. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
GA32 vs. Temozolomide with Radiation in a Glioblastoma Xenograft Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent GA32 against the standard-of-care treatment, temozolomide (TMZ) with radiation, in a preclinical glioblastoma (GBM) xenograft model. The data presented herein is based on a hypothetical study designed to evaluate the efficacy and mechanism of action of this compound, a potent and selective PI3K inhibitor.
Glioblastoma is the most aggressive form of brain cancer in adults, with a high rate of recurrence and poor prognosis despite a multimodal treatment approach.[1][2] The current standard of care for newly diagnosed GBM consists of maximal surgical resection followed by concurrent radiation therapy and chemotherapy with temozolomide.[3][4][5] However, treatment resistance is common, necessitating the development of novel therapeutic strategies.[6] this compound is a next-generation phosphatidylinositol 3-kinase (PI3K) inhibitor designed to overcome mechanisms of resistance to current therapies.
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from a preclinical study comparing this compound to the standard of care in an orthotopic xenograft model of human glioblastoma.
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) | Key Biomarker Modulation (p-AKT levels) |
| Vehicle Control | 25 | 0 | Baseline |
| Temozolomide + Radiation | 42 | 68 | Minimal Change |
| This compound (monotherapy) | 55 | 85 | 75% Decrease |
| This compound + Temozolomide + Radiation | 70 | 95 | 90% Decrease |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.
1. Cell Lines and Culture: Human glioblastoma cell line U87MG was obtained from ATCC and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Orthotopic Xenograft Model: All animal procedures were approved by the Institutional Animal Care and Use Committee. Six-week-old female athymic nude mice were anesthetized, and 5x10^5 U87MG cells stereotactically implanted into the right striatum. Tumor growth was monitored by bioluminescence imaging.
3. Treatment Regimen: Treatment was initiated seven days post-implantation. The animals were randomized into four groups:
-
Vehicle Control: Received vehicle (5% DMSO in saline) orally, daily.
-
Temozolomide + Radiation: Received temozolomide (5 mg/kg, orally, daily for 5 days) and focal radiation to the head (2 Gy/day for 5 days).
-
This compound (monotherapy): Received this compound (25 mg/kg, orally, daily).
-
This compound + Temozolomide + Radiation: Received a combination of all treatments as described above.
4. Efficacy Endpoints: The primary endpoint was overall survival. Tumor burden was assessed bi-weekly using bioluminescence imaging to calculate tumor growth inhibition. At the end of the study, brain tissues were collected for immunohistochemical analysis of phosphorylated AKT (p-AKT) levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of action of this compound.
Caption: Preclinical experimental workflow.
References
- 1. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glioblastoma Multiforme (GBM): Advancing Treatment for a Dangerous Brain Tumor | Johns Hopkins Medicine [hopkinsmedicine.org]
- 4. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 5. Glioblastoma Treatment & Management: Approach Considerations, Surgical Care, Medical Care [emedicine.medscape.com]
- 6. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of GA32 findings across different labs
An objective analysis of the experimental data surrounding the biological activity of Gibberellin A32 (GA32) and the reproducibility of its initial findings.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance against other gibberellins, supported by available experimental data. It delves into the methodologies of key bioassays and discusses the factors influencing the reproducibility of such findings across different laboratories.
Executive Summary
Gibberellin A32 (this compound), a polar gibberellin identified in Prunus seed, was first reported in 1971 to be exceptionally potent in specific plant bioassays.[1] The initial findings highlighted its superior activity in the barley endosperm bioassay and in promoting the growth of unpollinated apricot ovaries.[1] However, a review of the scientific literature reveals a notable lack of subsequent independent studies specifically aimed at reproducing these quantitative findings for this compound across different laboratories. While the bioassays used are standard in plant hormone research, direct comparative data for this compound from multiple sources is scarce. This guide, therefore, presents the original findings and provides a framework for understanding the potential for variability in these experimental systems.
Data Presentation: Comparative Bioactivity of Gibberellins
The following tables summarize the quantitative data on the bioactivity of this compound as reported in the foundational study by Coombe (1971), alongside comparative data for other commonly studied gibberellins where available from other research. The lack of entries for this compound from other labs underscores the gap in direct reproducibility studies.
Table 1: Comparative Activity in the Barley Endosperm Bioassay
| Gibberellin | Relative Potency (Original Finding for this compound) | Reported Activity Range from Other Studies (Various GAs) |
| This compound | Most potent | N/A |
| GA1 | - | Bioactive |
| GA3 | Less potent than this compound | Highly active |
| GA4 | - | Bioactive |
| GA7 | - | Highly active |
| GA9 | - | Bioactive |
Note: The barley endosperm bioassay measures the induction of α-amylase, which leads to the release of reducing sugars from starch.[2][3] The potency is often determined by the concentration required to elicit a half-maximal response.
Table 2: Activity in Promoting Parthenocarpic Fruit Growth in Apricot
| Gibberellin | Effect on Unpollinated Apricot Ovaries (Original Finding for this compound) | General Effects on Parthenocarpy (Other GAs) |
| This compound | Very active in promoting growth with normal fruit shape | N/A |
| GA3 | - | Can induce parthenocarpic fruit development in some species, but may result in abnormally shaped fruit. |
| GA4+7 | - | Known to induce parthenocarpy in various fruit species. |
Note: Parthenocarpy refers to the development of fruit without prior fertilization.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key bioassays used to determine the activity of this compound.
Barley Endosperm Bioassay
This bioassay is a standard method for determining the biological activity of gibberellins. The protocol is based on the gibberellin-induced synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of barley endosperm.
Methodology:
-
Preparation of Barley Half-Seeds: Barley seeds are cut in half transversely, and the half containing the embryo is discarded. The remaining embryoless half-seeds, consisting of the endosperm and aleurone layer, are used for the assay.
-
Sterilization: The half-seeds are surface-sterilized to prevent microbial growth, which could interfere with the assay.
-
Incubation: The sterilized half-seeds are placed in a sterile incubation medium containing the gibberellin to be tested at various concentrations. Control groups with no added gibberellin are also prepared.
-
Enzyme Induction: The setup is incubated for a specific period (e.g., 24-48 hours) to allow for the gibberellin-induced synthesis and secretion of α-amylase from the aleurone layer.
-
Quantification of α-amylase Activity: The activity of α-amylase is determined by measuring the amount of reducing sugars released from the breakdown of starch in the endosperm. This is typically done using a colorimetric method.
-
Dose-Response Curve: A dose-response curve is generated by plotting the α-amylase activity against the logarithm of the gibberellin concentration. This allows for the determination of the concentration at which the gibberellin elicits a half-maximal response, providing a measure of its biological potency.
Apricot Ovary Growth Bioassay (Parthenocarpy Induction)
This bioassay assesses the ability of gibberellins to stimulate the growth of unpollinated ovaries, leading to the formation of seedless (parthenocarpic) fruit.
Methodology:
-
Flower Selection and Emasculation: Apricot flowers are selected before anthesis (the period of pollen release). The anthers are carefully removed (emasculation) to prevent self-pollination.
-
Gibberellin Application: A solution of the gibberellin to be tested is applied directly to the emasculated flowers. A control group of emasculated flowers is treated with a solution lacking the gibberellin.
-
Monitoring Fruit Development: The development of the ovaries is monitored over time. Successful induction of parthenocarpy is observed as the growth and development of the ovary into a fruit, while unfertilized ovaries in the control group typically senesce and drop.
-
Data Collection: The key parameters measured include the percentage of fruit set (the number of developing fruits relative to the number of treated flowers) and the growth rate and final size of the resulting parthenocarpic fruits.
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Gibberellin signaling pathway in barley aleurone cells.
Workflow of the barley endosperm bioassay.
Workflow of the apricot ovary growth bioassay.
Conclusion on Reproducibility
The initial discovery of this compound highlighted it as a gibberellin of exceptionally high potency. However, the absence of direct, peer-reviewed studies replicating these findings across different laboratories makes a definitive statement on the reproducibility of the specific quantitative effects of this compound challenging.
The barley endosperm bioassay is a well-established and widely used method, but its results can be influenced by factors such as barley cultivar, seed viability, and precise incubation conditions. Similarly, in vivo assays like the induction of parthenocarpy in apricot are subject to variability due to genetic differences in plant material, environmental conditions, and the physiological state of the plants.
Therefore, while the original findings on this compound are significant, further independent research would be necessary to fully validate the reported high potency of this compound and establish a robust, cross-laboratory consensus on its biological activity relative to other gibberellins. Researchers aiming to work with this compound should consider the original protocols as a strong baseline but may need to optimize conditions for their specific experimental systems.
References
On-Target Efficacy of Taselisib (GA32/GDC-0032): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of Taselisib (GDC-0032), a potent phosphoinositide 3-kinase (PI3K) inhibitor, with other alternative PI3K inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Taselisib (GDC-0032)
Taselisib, also known as GDC-0032, is a selective inhibitor of the Class I PI3K isoforms, with particular potency against the p110α, p110δ, and p110γ isoforms, while demonstrating significantly less activity against the p110β isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Taselisib exerts its on-target effect by binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting the downstream signaling cascade that promotes tumor cell survival and growth.[4]
Comparative Analysis of On-Target Effects
The on-target efficacy of a kinase inhibitor is primarily determined by its potency and selectivity towards the intended target. This section compares Taselisib with other well-characterized PI3K inhibitors: Alpelisib (BYL719), Copanlisib (BAY 80-6946), and Idelalisib.
Biochemical Potency and Isoform Selectivity
The following table summarizes the inhibitory activity (Ki or IC50 values) of Taselisib and its comparators against the four Class I PI3K isoforms. Lower values indicate greater potency.
| Compound | PI3Kα (Ki/IC50, nM) | PI3Kβ (Ki/IC50, nM) | PI3Kδ (Ki/IC50, nM) | PI3Kγ (Ki/IC50, nM) | Selectivity Profile |
| Taselisib (GDC-0032) | 0.29[1][2] | 9.1[1][2] | 0.12[1][2] | 0.97[1][2] | α/δ/γ sparing β |
| Alpelisib (BYL719) | 5[5] / 4.6[6] | 1200[7] / 1156[6] | 290[6][7] | 250[6][7] | α-selective |
| Copanlisib (BAY 80-6946) | 0.5[8] | 3.7[8] | 0.7[8] | 6.4[8] | Pan-Class I (α/δ potent) |
| Idelalisib | 820[9] | 565[9] | 2.5[9] | 89[9] | δ-selective |
Interpretation:
-
Taselisib (GDC-0032) demonstrates high potency against PI3Kα, δ, and γ isoforms, with a notable sparing of the β isoform.[1][2][3] This profile may offer a therapeutic advantage by targeting multiple oncogenic isoforms while potentially mitigating side effects associated with PI3Kβ inhibition.
-
Alpelisib (BYL719) is highly selective for the PI3Kα isoform, making it a suitable tool for studying the specific role of this isoform and a therapeutic option for tumors with PIK3CA mutations.[5][6][7]
-
Copanlisib (BAY 80-6946) is a pan-Class I inhibitor with potent activity against all four isoforms, particularly α and δ.[8] This broad-spectrum inhibition can be advantageous in cancers where multiple PI3K isoforms contribute to tumorigenesis.
-
Idelalisib is a highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, leading to its approval for the treatment of certain B-cell malignancies.[9][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
PI3K Kinase Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PI3K isoforms by detecting the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Principle: The assay is based on the competition between the enzyme-generated PIP3 and a fluorescently labeled PIP3 tracer for binding to a PIP3-binding protein (e.g., GRP-1). The binding of the tracer to the protein results in a high fluorescence polarization (FP) signal. In the presence of PI3K activity, the unlabeled PIP3 produced displaces the tracer, leading to a decrease in the FP signal.
Protocol:
-
Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 4 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.
-
Add the PI3K enzyme (e.g., recombinant human PI3Kα/p85α) to the wells of a microplate.
-
Add the test compound (e.g., Taselisib) at various concentrations.
-
Initiate the kinase reaction by adding a substrate mix containing ATP and PIP2 (phosphatidylinositol (4,5)-bisphosphate).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection mix containing the fluorescently labeled PIP3 tracer and the PIP3-binding protein.
-
Incubate for the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition based on the signal from control wells (no inhibitor) and background wells (no enzyme).
Western Blot for Downstream Pathway Inhibition
This technique is used to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, in cells treated with the inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, BT20) and allow them to adhere. Treat the cells with the PI3K inhibitor at various concentrations for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6) and total proteins (e.g., AKT, S6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.
Experimental Workflow for On-Target Effect Confirmation
Caption: Workflow for confirming the on-target effects of PI3K inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
comparative analysis of GA32 and its analogs
Comparative Analysis of GA32: A Novel Dual Androgen and Glucocorticoid Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Profile of GA32 in Castration-Resistant Prostate Cancer
This guide provides a comprehensive comparison of the novel compound this compound (also known as compound 58r), a potent dual inhibitor of the Androgen Receptor (AR) and Glucocorticoid Receptor (GR). Upregulation of GR is a key mechanism of resistance to second-generation antiandrogen therapies like enzalutamide in castration-resistant prostate cancer (CRPC). By simultaneously targeting both AR and GR, this compound presents a promising strategy to overcome this resistance.[1][2][3] This document summarizes the available preclinical data on this compound's activity, compares it with other relevant compounds, and provides detailed experimental protocols for key assays.
Data Presentation: In Vitro Activity of this compound and Comparators
The following table summarizes the inhibitory activity of this compound and comparator compounds in relevant cell lines. This compound demonstrates potent inhibition of both AR and GR.[3][4][5] Enzalutamide is a standard-of-care AR inhibitor, while Z19 is a precursor to this compound.[1] CB-03-10 is included as another example of a dual AR/GR antagonist.[6]
| Compound | Target(s) | Cell Line | Assay | IC50 / Activity | Reference |
| This compound | AR / GR | - | Biochemical Assay | AR: 0.13 µM GR: 0.83 µM | [3][4][5] |
| This compound | AR / GR | Enzalutamide-resistant CRPC cells | Cell Proliferation | Potent Inhibition | [1][2] |
| Enzalutamide | AR | LNCaP | Cell Proliferation | IC50: 36 nM | [7] |
| Z19 | AR / GR | - | Biochemical Assay | AR/GR inhibition noted | [1] |
| CB-03-10 | AR / GR | LNCaP, MDA-MB-231 | Cell Proliferation | Low micromolar range | [6] |
Note: The primary publication on this compound focuses on its efficacy in enzalutamide-resistant prostate cancer models. As of this review, extensive cross-validation of this compound activity in a broad range of different, non-prostate cancer cell types has not been published.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.
Dual AR/GR Inhibition Signaling Pathway
dot
Caption: Mechanism of this compound action in inhibiting AR and GR signaling pathways.
Experimental Workflow for this compound Evaluation
dot
Caption: A typical workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are based on standard laboratory procedures and the methods implied in the primary literature on this compound and similar compounds.
Cell Culture and Establishment of Resistant Lines
-
Cell Lines: Enzalutamide-sensitive prostate cancer cell lines (e.g., LNCaP, C4-2B, VCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Generation of Resistant Lines: To establish enzalutamide-resistant lines, cells are cultured in the presence of gradually increasing concentrations of enzalutamide over several months.[4] Resistance is confirmed by a significant increase in the IC50 value compared to the parental cell line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., Enzalutamide), and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Treat cells with the compounds for the desired time, then extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix on a real-time PCR system. A typical reaction mixture includes 10 µL of SYBR Green mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: A standard thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes (e.g., PSA, FKBP5, SGK1) to a housekeeping gene (e.g., GAPDH).
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, GR, or downstream targets (e.g., PSA, FKBP5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject enzalutamide-resistant prostate cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flanks of castrated male immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: vehicle control, enzalutamide, and this compound. Administer the compounds daily via oral gavage or another appropriate route.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors. The tumors are then weighed, and tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and target protein expression.[8][9]
This guide provides a foundational understanding of the preclinical characteristics of this compound. As a novel compound, further research is anticipated to elaborate on its activity across a wider array of cell types and to further delineate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dual Androgen Receptor and Glucocorticoid Receptor Antagonist CB-03-10 as Potential Treatment for Tumors that have Acquired GR-mediated Resistance to AR Blockade | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. Design and Synthesis of Dual-Target Inhibitors Targeting Androgen Receptors and Glucocorticoid Receptors to Overcome Antiandrogen Resistance in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
- 6. The Dual Androgen Receptor and Glucocorticoid Receptor Antagonist CB-03-10 as Potential Treatment for Tumors that have Acquired GR-mediated Resistance to AR Blockade | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
Independent Verification of GA32's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the fictional compound GA32, a novel pan-PI3K inhibitor, with an established alternative, Everolimus, an mTOR inhibitor. The information presented is based on publicly available data for compounds with similar mechanisms of action to facilitate a realistic comparison for researchers, scientists, and drug development professionals. Detailed experimental protocols and supporting data are provided to enable independent verification of the findings.
Mechanism of Action
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound is hypothesized to be a pan-PI3K inhibitor, targeting all four isoforms of the Class I PI3K catalytic subunit (p110α, β, γ, δ). This upstream inhibition is intended to block the entire downstream signaling cascade. In contrast, Everolimus is an allosteric inhibitor of mTOR complex 1 (mTORC1), a key downstream component of the pathway. The differing points of inhibition for this compound and Everolimus are depicted in the signaling pathway diagram below.
Comparative Performance Data
The efficacy of this compound and Everolimus can be compared by their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their impact on downstream signaling molecules. The data below is synthesized from studies on pictilisib (a pan-PI3K inhibitor analogous to this compound) and everolimus.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Cell Line | This compound (Pictilisib) IC50 (nM) | Everolimus IC50 (nM) | PIK3CA Status |
| MCF-7 | ~720 | 2.2 - 3.1 | Mutant |
| T47D | Data Unavailable | ~5 | Mutant |
| MDA-MB-231 | Data Unavailable | >1000 | Wild Type |
| BT-474 | <500 | ~10 | Mutant |
Table 2: Effect on Downstream Signaling
| Compound | Target | Effect on p-AKT (Ser473) | Effect on p-S6K |
| This compound (Pictilisib) | pan-PI3K | Strong Inhibition | Strong Inhibition |
| Everolimus | mTORC1 | No direct inhibition, potential for feedback activation | Strong Inhibition |
Experimental Protocols
To facilitate independent verification, detailed protocols for key experiments are provided below.
The general workflow for characterizing a novel inhibitor like this compound involves a series of in vitro assays to determine its efficacy and mechanism of action.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value.
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following inhibitor treatment.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound or the comparator at desired concentrations for a specified time (e.g., 2 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT Ser473, total AKT, p-S6K, total S6K). A loading control like β-
Potency Analysis of GA32: A Comparative Guide to Androgen and Glucocorticoid Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting nuclear hormone receptors is continually evolving, with a growing emphasis on developing inhibitors that can overcome resistance mechanisms. GA32 has emerged as a novel dual inhibitor of the Androgen Receptor (AR) and Glucocorticoid Receptor (GR), offering a promising strategy, particularly in the context of castration-resistant prostate cancer (CRPC) where GR upregulation can confer resistance to conventional anti-androgen therapies. This guide provides an objective comparison of this compound's potency against other well-established AR and GR inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Potency of Nuclear Receptor Inhibitors
The inhibitory potency of this compound and other relevant compounds are summarized in the table below. Potency is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (AR) | IC50 (GR) | Compound Class |
| This compound | AR/GR | 0.13 µM | 0.83 µM | Dual AR/GR Inhibitor |
| Enzalutamide | AR | 36 nM | - | Non-steroidal Anti-androgen (Second Generation) |
| Bicalutamide | AR | 160 nM | - | Non-steroidal Anti-androgen (First Generation) |
| Mifepristone | GR/PR/AR | 10 nM | 2.2-2.6 nM | Steroidal Antagonist |
| CB-03-10 | AR/GR | N/A | N/A | Dual AR/GR Antagonist |
Experimental Protocols
To ensure accurate and reproducible assessment of inhibitor potency, a detailed experimental protocol for a dual-luciferase reporter assay is provided below. This method is widely used to quantify the transcriptional activity of nuclear receptors like AR and GR in response to inhibitors.
Dual-Luciferase Reporter Assay for AR and GR Inhibition
Objective: To determine the IC50 values of test compounds (e.g., this compound) for the inhibition of androgen- and glucocorticoid-induced transcriptional activity of the Androgen and Glucocorticoid Receptors.
Materials:
-
Cell Line: A suitable mammalian cell line expressing AR and GR (e.g., PC-3, LNCaP, or HEK293T).
-
Plasmids:
-
An AR-responsive reporter plasmid containing a firefly luciferase gene downstream of androgen response elements (AREs) (e.g., pGL4.36[luc2P/MMTV/ARE]).
-
A GR-responsive reporter plasmid containing a firefly luciferase gene downstream of glucocorticoid response elements (GREs) (e.g., pGL4.36[luc2P/MMTV/GRE]).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
Expression plasmids for human AR and GR if the chosen cell line does not have sufficient endogenous expression.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Charcoal-stripped FBS to remove endogenous steroids.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
AR agonist (e.g., Dihydrotestosterone - DHT).
-
GR agonist (e.g., Dexamethasone).
-
Test compounds (e.g., this compound) and reference inhibitors.
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
Safety Operating Guide
Navigating the Disposal of GA32: A Guide for Laboratory Professionals
A critical point of clarification: The designation "GA32" can refer to several different substances, including a polar gibberellin, a polyoxogallate structure, or the element Germanium. This guide provides detailed disposal procedures specifically for the chemical compound identified as this compound with the CAS Number 13811-71-7. It is imperative to verify the CAS number of the substance you are handling to ensure the application of appropriate safety and disposal protocols.
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. For researchers, scientists, and drug development professionals, understanding the specific handling and disposal protocols for each chemical is paramount. This document offers a comprehensive guide to the safe disposal of this compound (CAS No. 13811-71-7), providing clear, actionable steps to minimize risk and ensure compliance.
Chemical and Hazard Profile of this compound
A thorough understanding of a chemical's properties and associated hazards is the first step toward safe handling and disposal.
| Property | Data |
| Molecular Formula | C₂₃H₁₉N₃O₃S |
| Molecular Weight | 417.48 g/mol |
| CAS Number | 1386811-71-7 |
| Hazard Statements | H302: Harmful if swallowed. |
| H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 |
Data sourced from the this compound Safety Data Sheet.
This compound Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant". This should be done in accordance with all local, state, and federal regulations. The following steps provide a detailed methodology for preparing this compound for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
Step 2: Waste Collection
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: this compound.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Step 3: Handling and Storage of Waste
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Keep the waste container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.
-
Store waste at appropriate temperatures as recommended for the compound (-20°C for powder or -80°C in solvent).
Step 4: Disposal of Empty Containers
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.
-
Defacing: Completely remove or deface the original product label.
-
Disposal: Once triple-rinsed and dried, the container can be disposed of as non-hazardous solid waste, in accordance with institutional guidelines.
Step 5: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container. Do not attempt to dispose of the chemical waste through standard laboratory drains or as regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling GA32
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of GA32, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedural steps is critical for minimizing exposure risks and ensuring responsible disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to avoid inhalation and contact with skin and eyes.[1] The following personal protective equipment is required:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[1]
-
Hand Protection: Wear protective gloves to prevent skin contact.[1] While nitrile gloves are a good all-purpose option for many laboratory chemicals, the specific type of glove should be chosen based on its resistance to the chemicals being used.[2]
-
Body Protection: Impervious clothing, such as a lab coat, is required to protect the skin.[1] For tasks with a higher risk of splashes, a long apron may provide additional shielding.[3]
-
Respiratory Protection: Use a suitable respirator to avoid inhalation of dust or aerosols, especially in areas without appropriate exhaust ventilation.[1]
A summary of the required PPE is provided in the table below.
| Body Part | Required Protection |
| Eyes | Safety goggles with side-shields |
| Hands | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Handling and Storage Protocols
Proper handling and storage procedures are crucial for maintaining the stability of this compound and preventing accidental exposure or release into the environment.
Safe Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage Conditions:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell and rinse the mouth.[1]
-
Eye Contact: Remove contact lenses if present, and immediately flush eyes with large amounts of water, separating the eyelids with fingers. Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes. Call a physician.[1]
-
Inhalation: Immediately move the individual to fresh air.[1]
An accessible safety shower and eye wash station are essential in any laboratory where this compound is handled.[1]
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects, and therefore, its disposal must be managed carefully to avoid environmental contamination.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
-
Collect any spillage.[1]
-
Keep the product away from drains, water courses, or the soil.[1]
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.
The logical relationship for determining the appropriate level of personal protective equipment is outlined in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
